molecular formula C8H9ClN2O B571605 4-(Allyloxy)-2-chloro-6-methylpyrimidine CAS No. 1250367-45-3

4-(Allyloxy)-2-chloro-6-methylpyrimidine

Cat. No.: B571605
CAS No.: 1250367-45-3
M. Wt: 184.623
InChI Key: INSFOFSCXRHUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-2-chloro-6-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.623. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-6-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-4-12-7-5-6(2)10-8(9)11-7/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSFOFSCXRHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a key intermediate in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable characteristics and reactivity based on established principles of organic chemistry and extensive data on analogous pyrimidine derivatives. The document details its anticipated physical and chemical properties, explores its reactivity in key synthetic transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provides model experimental protocols. Visual aids in the form of reaction pathway diagrams are included to facilitate a deeper understanding of its chemical behavior.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres of natural purines and pyrimidines, enabling them to interact with a wide range of biological targets. This compound (CAS No: 1250367-45-3) is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds for drug discovery programs.[1] This guide aims to serve as a valuable resource for researchers by providing a detailed analysis of its chemical properties and a predictive overview of its reactivity.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported. However, based on the properties of structurally similar compounds, such as other chloromethylpyrimidines, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₈H₉ClN₂OCalculated from structure.
Molecular Weight 184.63 g/mol Calculated from molecular formula.
Appearance Likely a solid at room temperature.Based on similar substituted pyrimidines.[2][3]
Melting Point Expected to be in the range of 40-80 °C.Analogy with 2,4-dichloro-6-methylpyrimidine (m.p. 44-47 °C).[3]
Boiling Point Predicted to be >200 °C at atmospheric pressure.Extrapolated from related compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water is anticipated.General solubility for similar organic compounds.
Spectroscopic Data See Section 3 for predicted spectral characteristics.

Spectroscopic Data Analysis (Predicted)

3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, allyl, and pyrimidine protons. The chemical shifts (δ) in ppm relative to TMS would likely be:

  • Methyl Protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

  • Allyl Protons (-OCH₂CH=CH₂):

    • A doublet for the -OCH₂- protons around δ 4.8-5.0 ppm.

    • A multiplet for the -CH= proton around δ 5.9-6.1 ppm.

    • Two doublets for the =CH₂ protons around δ 5.2-5.4 ppm.

  • Pyrimidine Proton: A singlet for the proton at the C5 position of the pyrimidine ring, expected around δ 6.5-6.8 ppm.

3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts are:

  • Methyl Carbon (-CH₃): ~20-25 ppm.

  • Allyl Carbons (-OCH₂CH=CH₂):

    • -OCH₂-: ~65-70 ppm.

    • -CH=: ~130-135 ppm.

    • =CH₂: ~115-120 ppm.

  • Pyrimidine Carbons:

    • C2 (with Cl): ~160-165 ppm.

    • C4 (with O-allyl): ~170-175 ppm.

    • C5: ~100-105 ppm.

    • C6 (with methyl): ~165-170 ppm.

3.3. Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak at m/z 186 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the allyl group and the chlorine atom.

3.4. Infrared (IR) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for the various functional groups present:

  • C-H stretching (aromatic/vinylic): ~3000-3100 cm⁻¹.

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹.

  • C=C stretching (alkene and pyrimidine ring): ~1600-1680 cm⁻¹.

  • C-O stretching (ether): ~1050-1150 cm⁻¹.

  • C-Cl stretching: ~600-800 cm⁻¹.

Chemical Reactivity

This compound features three primary sites for chemical modification: the electrophilic C2 and C4 positions on the pyrimidine ring, and the nucleophilic double bond of the allyl group. The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The allyloxy group at C4 can also be a target for substitution under certain conditions. The allyl group itself can undergo a variety of addition reactions.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the carbon atoms bearing halogen substituents. The chlorine atom at the C2 position is expected to be readily displaced by a variety of nucleophiles.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesPrimary or secondary amines (e.g., aniline, piperidine)2-Amino-4-(allyloxy)-6-methylpyrimidines
AlcoholsAlkoxides (e.g., sodium methoxide)4-(Allyloxy)-2-methoxy-6-methylpyrimidine
ThiolsThiolates (e.g., sodium thiophenoxide)4-(Allyloxy)-6-methyl-2-(phenylthio)pyrimidine

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol is based on established methods for the amination of chloropyrimidines.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Nucleophilic_Substitution reactant This compound product Substituted Pyrimidine reactant->product Base, Solvent, Heat nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) nucleophile->product

Caption: General scheme for nucleophilic aromatic substitution.

4.2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and an organoboron compound. This is a widely used reaction in the synthesis of biaryl compounds.

Table 3: Predicted Suzuki-Miyaura Coupling Reaction

Coupling PartnerProduct Type
Arylboronic acid4-(Allyloxy)-2-aryl-6-methylpyrimidine
Vinylboronic acid4-(Allyloxy)-6-methyl-2-vinylpyrimidine

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of chloroheterocycles.[4][5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling reactant This compound product 2-Substituted Pyrimidine reactant->product Pd Catalyst, Base, Solvent boronic_acid R-B(OH)₂ boronic_acid->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

4.2.2. Heck-Mizoroki Reaction

The Heck reaction allows for the coupling of the chloropyrimidine with an alkene, leading to the formation of a substituted alkene.[6][7]

Table 4: Predicted Heck-Mizoroki Reaction

AlkeneProduct Type
Styrene4-(Allyloxy)-6-methyl-2-styrylpyrimidine
Acrylate esters2-(2-Alkoxycarbonylvinyl)-4-(allyloxy)-6-methylpyrimidine

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

This protocol is based on general procedures for the Heck reaction.[6][7]

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent such as DMF, NMP, or acetonitrile.

  • Reaction Conditions: Heat the sealed vessel to a temperature typically ranging from 100-140 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck_Reaction reactant This compound product 2-Alkenylpyrimidine reactant->product Pd Catalyst, Base, Solvent alkene Alkene alkene->product

Caption: General scheme for the Heck-Mizoroki reaction.

4.3. Reactions of the Allyl Group

The allyl group provides an additional site for chemical transformations, allowing for further diversification of the molecular scaffold.

Table 5: Predicted Reactions of the Allyl Group

Reaction TypeReagent ExampleProduct Type
Addition H₂, Pd/C4-(Propyloxy)-2-chloro-6-methylpyrimidine
Br₂4-(2,3-Dibromopropyloxy)-2-chloro-6-methylpyrimidine
Oxidation OsO₄, NMO4-(2,3-Dihydroxypropyloxy)-2-chloro-6-methylpyrimidine
O₃ then Me₂S4-(2-Oxoethoxy)-2-chloro-6-methylpyrimidine

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its reactivity is characterized by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as the potential for transformations of the allyl group. This guide provides a foundational understanding of its chemical properties and reactivity, offering a starting point for the design and execution of synthetic routes towards new and complex molecular architectures. Further experimental validation of the predicted properties and reaction conditions is encouraged to fully exploit the synthetic potential of this compound.

References

An In-depth Technical Guide to 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1250367-45-3

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in a multitude of biologically active compounds, including several approved drugs targeting protein kinases. The presence of a reactive chlorine atom at the 2-position and an allyloxy group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly potential kinase inhibitors. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance in the development of targeted therapeutics.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be estimated based on its structural similarity to the well-characterized precursor, 2,4-dichloro-6-methylpyrimidine, and other related analogs.

Property2,4-Dichloro-6-methylpyrimidine (Precursor)This compound (Target Compound - Estimated)
Molecular Formula C₅H₄Cl₂N₂C₈H₉ClN₂O
Molecular Weight 163.00 g/mol ~184.63 g/mol
Appearance SolidOff-white to yellow crystalline powder[1]
Melting Point 44-47 °CNot available
Boiling Point 219 °CNot available
Density Not available~1.25 g/cm³[1]
Solubility Soluble in various organic solventsExpected to be soluble in common organic solvents like DCM, THF, and alcohols.
CAS Number 5424-21-51250367-45-3[2]

Synthesis

The synthesis of this compound is most plausibly achieved through the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with allyl alcohol. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for similar nucleophilic substitutions on dichloropyrimidines.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Allyl alcohol

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of allyl alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium allyloxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Potential Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] The epidermal growth factor receptor (EGFR) is a well-validated target in various cancers, and numerous pyrimidine-based EGFR inhibitors have been developed.[5]

Role as a Kinase Inhibitor Intermediate

This compound serves as a valuable scaffold for the synthesis of potential kinase inhibitors. The remaining chlorine atom at the 2-position can be displaced by various nucleophiles, typically amines, to introduce diverse side chains that can interact with the amino acid residues in the ATP-binding pocket of kinases. The allyloxy group at the 4-position can also be modified or may itself contribute to the binding affinity and selectivity of the final compound.

Signaling Pathway and Experimental Workflow Visualization

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrimidine-based inhibitors typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes PyrimidineInhibitor Pyrimidine Inhibitor (e.g., derivatives of 4-(Allyloxy)-2-chloro- 6-methylpyrimidine) PyrimidineInhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor library starting from this compound.

Synthetic_Workflow Start 2,4-Dichloro-6-methylpyrimidine Step1 Nucleophilic Substitution with Allyl Alcohol Start->Step1 Intermediate This compound Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) Intermediate->Step2 FinalProduct Potential Kinase Inhibitor Library Step2->FinalProduct Library Diverse Amine Library (R-NH2) Library->Step2

References

Spectroscopic and Analytical Profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the compound 4-(Allyloxy)-2-chloro-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally analogous compounds and established principles of organic spectroscopy. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar pyrimidine derivatives and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.50s1HPyrimidine C5-H
~6.00ddt1HAllyl CH
~5.45dq1HAllyl CH₂ (trans)
~5.30dq1HAllyl CH₂ (cis)
~4.80dt2HO-CH₂
~2.40s3HPyrimidine C6-CH₃

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170C4 (C-O)
~165C2 (C-Cl)
~160C6 (C-CH₃)
~132Allyl CH
~118Allyl CH₂
~105C5
~69O-CH₂
~24C6-CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (allyl, aromatic)
~2960-2850MediumC-H stretch (alkyl)
~1650StrongC=C stretch (allyl)
~1580, 1470StrongC=N, C=C stretch (pyrimidine ring)
~1250StrongC-O-C stretch (aryl ether)
~1050StrongC-O stretch
~990, 930Medium=C-H bend (allyl)
~800StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
184/186100 / 33[M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes)
169/171Moderate[M - CH₃]⁺
143Moderate[M - C₃H₅]⁺ (Loss of allyl group)
118Moderate[M - C₃H₅O - Cl]⁺
41High[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid/oil): Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Thin Film (solid): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample holder or salt plates.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing: The instrument's data system will record the mass spectrum. The relative abundance of each ion is plotted against its m/z value.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare as neat liquid/thin film Sample->Prep_IR Prep_MS Prepare for direct insertion/GC Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR Acquire FID & Process NMR->Data_NMR Data_IR Acquire Interferogram & Process IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Result_NMR NMR Spectra Data_NMR->Result_NMR Result_IR IR Spectrum Data_IR->Result_IR Result_MS Mass Spectrum Data_MS->Result_MS

Spectroscopic Analysis Workflow

Stability and Storage of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(Allyloxy)-2-chloro-6-methylpyrimidine. Due to the limited availability of direct stability-indicating studies on this specific molecule, this guide synthesizes information from structurally related compounds, including chlorinated pyrimidines and allyloxy-substituted heterocyclic systems. It outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers best practices for storage to ensure the compound's integrity for research and development purposes.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in many biologically active molecules, and its functionalization with reactive groups like a chloro atom and an allyloxy moiety makes it a versatile intermediate for further chemical modifications. However, these same functional groups can also be susceptible to degradation, making a thorough understanding of the compound's stability crucial for its effective use. This guide aims to provide a foundational understanding of the stability profile of this compound and to offer practical guidance for its handling and storage.

Chemical Profile and Potential Reactivity

The structure of this compound contains several key features that influence its stability:

  • 2-Chloro Substituent: The chlorine atom on the pyrimidine ring is an electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions. The stability of the C-Cl bond in chlorinated pyrimidines has been investigated, and it is known to be susceptible to homolytic cleavage under certain conditions.

  • 4-Allyloxy Group: The allyloxy group is prone to various reactions, including Claisen rearrangement (especially with heat), acid or base-catalyzed hydrolysis, and oxidation of the double bond.

  • 6-Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyrimidine ring.

  • Pyrimidine Core: The pyrimidine ring itself is a relatively stable aromatic system. Studies have shown that the basic pyrimidine structure can remain stable even in harsh conditions like concentrated sulfuric acid for extended periods. However, the substituents play a critical role in its overall reactivity.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. These pathways are inferred from the known reactivity of similar chemical structures.

Hydrolysis

Hydrolysis is a common degradation pathway for compounds containing chloro and ether functionalities, especially in the presence of moisture and at non-neutral pH.

  • Hydrolysis of the Chloro Group: The 2-chloro substituent can be hydrolyzed to a hydroxyl group, forming 4-(allyloxy)-6-methylpyrimidin-2-ol. This reaction is likely to be accelerated by the presence of acids or bases.

  • Hydrolysis of the Allyloxy Group: The ether linkage of the allyloxy group can be cleaved under acidic or basic conditions to yield 4-hydroxy-2-chloro-6-methylpyrimidine and allyl alcohol.

Nucleophilic Substitution

The 2-chloro position is susceptible to nucleophilic attack from various nucleophiles that may be present in solution, such as amines, thiols, or alcohols. This reactivity is a key aspect of its utility as a synthetic intermediate but also a potential source of instability.

Rearrangement

The allyloxy group can undergo a thermal or acid-catalyzed Claisen rearrangement to form the isomeric C-allyl pyrimidine derivative.

Oxidation

The double bond in the allyloxy group is susceptible to oxidation, which can be initiated by light, air (autoxidation), or oxidizing agents. This can lead to the formation of epoxides, aldehydes, or other oxidative degradation products.

Diagram of Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_rearrangement Rearrangement cluster_oxidation Oxidation This compound This compound 4-(Allyloxy)-6-methylpyrimidin-2-ol 4-(Allyloxy)-6-methylpyrimidin-2-ol This compound->4-(Allyloxy)-6-methylpyrimidin-2-ol H2O (acid/base) 4-Hydroxy-2-chloro-6-methylpyrimidine 4-Hydroxy-2-chloro-6-methylpyrimidine This compound->4-Hydroxy-2-chloro-6-methylpyrimidine H2O (acid/base) Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine Nucleophile C-allyl Pyrimidine C-allyl Pyrimidine This compound->C-allyl Pyrimidine Heat/Acid Oxidative Degradants Oxidative Degradants This compound->Oxidative Degradants O2/Light

Caption: Postulated degradation pathways for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on the handling of similar chlorinated heterocyclic compounds.

ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential hydrolytic, rearrangement, and oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidation and hydrolysis.
Light Protect from light. Store in an amber vial or a light-blocking container.Prevents photo-initiated degradation, such as oxidation of the allyloxy group.
Container Use a tightly sealed, chemically resistant container (e.g., glass).Prevents exposure to moisture and air. Ensures no reaction with the container material.
Moisture Store in a dry environment. Use of a desiccator is recommended.Minimizes the risk of hydrolysis of the chloro and allyloxy groups.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. The following are generalized protocols that can be adapted for this purpose.

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. The method should be able to separate the parent compound from its potential degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to accelerate degradation and identify potential degradation products.

Stress ConditionProtocol
Acidic Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl. Incubate at elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
Basic Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature for a defined period. Neutralize the samples before analysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
Thermal Degradation Store the solid compound in an oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 1 week). Also, test in solution at a slightly elevated temperature.
Photostability Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by the developed HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Diagram of a General Stability Testing Workflow

General Workflow for Stability Testing Start Start Develop & Validate Stability-Indicating HPLC Method Develop & Validate Stability-Indicating HPLC Method Start->Develop & Validate Stability-Indicating HPLC Method Prepare Samples of this compound Prepare Samples of this compound Develop & Validate Stability-Indicating HPLC Method->Prepare Samples of this compound Expose Samples to Stress Conditions Expose Samples to Stress Conditions Prepare Samples of this compound->Expose Samples to Stress Conditions Acidic Hydrolysis Acidic Hydrolysis Expose Samples to Stress Conditions->Acidic Hydrolysis Basic Hydrolysis Basic Hydrolysis Expose Samples to Stress Conditions->Basic Hydrolysis Oxidation Oxidation Expose Samples to Stress Conditions->Oxidation Thermal Stress Thermal Stress Expose Samples to Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Expose Samples to Stress Conditions->Photolytic Stress Analyze Samples by HPLC at Time Points Analyze Samples by HPLC at Time Points Acidic Hydrolysis->Analyze Samples by HPLC at Time Points Basic Hydrolysis->Analyze Samples by HPLC at Time Points Oxidation->Analyze Samples by HPLC at Time Points Thermal Stress->Analyze Samples by HPLC at Time Points Photolytic Stress->Analyze Samples by HPLC at Time Points Identify and Characterize Degradants (e.g., LC-MS) Identify and Characterize Degradants (e.g., LC-MS) Analyze Samples by HPLC at Time Points->Identify and Characterize Degradants (e.g., LC-MS) Determine Degradation Rate and Pathways Determine Degradation Rate and Pathways Identify and Characterize Degradants (e.g., LC-MS)->Determine Degradation Rate and Pathways End End Determine Degradation Rate and Pathways->End

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

Solubility Profile of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a key intermediate in pharmaceutical and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a detailed experimental protocol for determining its solubility, enabling researchers to generate this critical data. Furthermore, it includes a template for data presentation and a workflow diagram to guide the experimental process, ensuring a standardized and reproducible approach.

Introduction

This compound is a substituted pyrimidine derivative with applications as an intermediate in the synthesis of more complex molecules.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and recrystallization, impacts reaction kinetics, and is a fundamental parameter in process scale-up.

While studies on the solubility of other pyrimidine derivatives exist, indicating that solubility generally increases with temperature, specific data for this compound is not publicly available.[2] This guide provides a framework for researchers to systematically determine and document this important physicochemical property.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in the reviewed literature. To facilitate the generation and consistent reporting of this data, the following table structure is recommended.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Acetonitrilee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Chloroforme.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., N,N-Dimethylformamidee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Hexanese.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Tetrahydrofurane.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in an organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with secure caps

  • Analytical balance (accurate to ±0.1 mg)

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Syringe filters (0.22 µm or 0.45 µm, solvent compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

3.2. Experimental Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring or periodic vigorous mixing to ensure saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

  • Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried solute on the analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtered aliquot in mL) * 100

  • Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with stirring (24-48h) A->B C Withdraw known volume of supernatant B->C D Filter through syringe filter into pre-weighed dish C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility (g/100 mL and mol/L) F->G

References

A Comprehensive Review of 4-(Allyloxy)-2-chloro-6-methylpyrimidine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its inherent ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets, particularly protein kinases. Within this broad class of compounds, 4-(allyloxy)-2-chloro-6-methylpyrimidine and its analogs have emerged as a promising area of research for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review, summarizing the synthetic methodologies, quantitative biological data, and mechanistic insights into this class of compounds.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a multi-step process, starting from readily available precursors. A common and efficient route begins with the synthesis of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination to yield the key intermediate, 4,6-dichloro-2-methylpyrimidine. Subsequent nucleophilic substitution with an appropriate alcohol, in this case, allyl alcohol, affords the desired this compound.

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine[1][2]

This two-step protocol is a widely used method for obtaining the key intermediate.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [1][2]

  • Under an ice bath, sodium methoxide is added to methanol with stirring.

  • Dimethyl malonate and acetamidine hydrochloride are then added to the solution.

  • The ice bath is removed, and the reaction mixture is warmed to 18-25 °C and stirred for 3-5 hours.

  • Methanol is removed under reduced pressure.

  • Water is added to dissolve the residue, and the pH is adjusted to 1-2 with hydrochloric acid.

  • The mixture is stirred at 0 °C for 3-5 hours to facilitate crystallization.

  • The resulting white solid of 4,6-dihydroxy-2-methylpyrimidine is collected by suction filtration, washed, and dried.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine [1][2]

  • The dried 4,6-dihydroxy-2-methylpyrimidine is added to a mixture of a chlorinating agent (e.g., phosphorus oxychloride (POCl3) or triphosgene) and a suitable solvent like dichloroethane in the presence of a base such as N,N-diethylaniline.

  • The reaction mixture is heated to reflux and maintained for 6-8 hours.

  • After cooling, the reaction mixture is washed successively with water and hydrochloric acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization to yield 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol: Synthesis of this compound (General Method)
  • To a solution of 4,6-dichloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add allyl alcohol.

  • A non-nucleophilic base (e.g., sodium hydride or DBU) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of 2,4-disubstituted pyrimidines are widely recognized for their potential as kinase inhibitors.[4][5][6] The 2-chloro-4-alkoxypyrimidine scaffold serves as a versatile template for the development of potent and selective inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8]

While specific quantitative data for this compound is not available in the reviewed literature, the general structure-activity relationships (SAR) for related 2,4-disubstituted pyrimidine analogs as kinase inhibitors can provide valuable insights. The 4-position substituent is crucial for interacting with the hinge region of the kinase ATP-binding pocket, while modifications at the 2-position can influence potency and selectivity.[9]

The allyloxy group at the 4-position introduces a degree of conformational flexibility and potential for additional interactions within the binding site compared to smaller alkoxy groups. Further derivatization of the allyl moiety could be a strategy to enhance binding affinity and selectivity for specific kinase targets.

Potential Signaling Pathways and Therapeutic Targets

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, it is highly probable that this compound and its analogs exert their biological effects through the modulation of one or more kinase-mediated signaling pathways. Key pathways often targeted by pyrimidine derivatives in the context of cancer include those regulated by Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs).[6][7][9]

A generalized workflow for identifying the cellular targets and affected signaling pathways of a novel pyrimidine derivative would involve a series of in vitro and in cellulo assays.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound and Analogs purification Purification & Characterization (NMR, MS) synthesis->purification cell_viability Cell Viability Assays (MTT, SRB) purification->cell_viability kinase_panel Kinase Panel Screening cell_viability->kinase_panel Identify active compounds ic50 IC50 Determination for Top Kinase Hits kinase_panel->ic50 Prioritize targets western_blot Western Blot for Downstream Signaling ic50->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assays (Annexin V) western_blot->apoptosis

Caption: Experimental workflow for the evaluation of novel pyrimidine derivatives.

A plausible signaling pathway that could be targeted by this compound analogs is the JAK-STAT pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Survival) nucleus->gene Regulates inhibitor 4-(Allyloxy)-2-chloro- 6-methylpyrimidine Analog inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway and potential point of inhibition.

Quantitative Data

As of the latest literature search, specific quantitative biological data (e.g., IC50 values) for this compound are not publicly available. However, for structurally related 2,4-dichloro-6-methylpyrimidine derivatives, potent inhibitory activities against kinases such as EGFR have been reported. For instance, the derivative L-18 showed strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM.[7] Another study on 2-amino-4-chloro-pyrimidine derivatives reported EC50 values in the range of 89.24 to 221.91 µM against HCT116 and MCF7 cancer cell lines.[10]

Table 1: Anticancer Activity of Related Pyrimidine Derivatives

Compound ClassCell LineActivityValue (µM)
2,4-dichloro-6-methylpyrimidine derivative (L-18)[7]H1975 (NSCLC)IC500.65 ± 0.06
2-amino-4-chloro-pyrimidine derivative (6)[10]HCT116 (Colon)EC5089.24 ± 1.36
2-amino-4-chloro-pyrimidine derivative (6)[10]MCF7 (Breast)EC5089.37 ± 1.17
2-amino-4-chloro-pyrimidine derivative (1)[10]HCT116 (Colon)EC50209.17 ± 1.23
2-amino-4-chloro-pyrimidine derivative (1)[10]MCF7 (Breast)EC50221.91 ± 1.37

NSCLC: Non-Small Cell Lung Cancer

Detailed Methodologies for Key Experiments

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Luminescence-Based)[11]

This assay measures the amount of ATP remaining after a kinase reaction, with a higher luminescence signal indicating greater inhibition.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add a mixture of the target kinase, its specific substrate, and ATP to each well to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound and its analogs represent a promising scaffold for the development of novel kinase inhibitors. While specific biological data for the title compound is currently limited, the established synthetic routes and the known biological activities of related pyrimidine derivatives provide a strong foundation for further investigation. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to elucidate their structure-activity relationships, identify specific kinase targets, and explore their therapeutic potential in diseases such as cancer and inflammatory disorders. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers and drug development professionals to explore the potential of this intriguing class of compounds.

References

Biological Activity Screening of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for 4-(Allyloxy)-2-chloro-6-methylpyrimidine derivatives. Therefore, this guide presents a comprehensive overview of the biological activity screening of a closely related and extensively studied class: 2,4,6-trisubstituted pyrimidine derivatives , which serve as a representative model for screening protocols and data presentation in the context of anticancer research.

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies used to screen 2,4,6-trisubstituted pyrimidine derivatives for potential anticancer activity. Pyrimidine and its analogues have garnered significant attention from chemists and pharmacologists due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds.[2]

Data Presentation: Comparative Anticancer Activity

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns.[2] The following tables summarize the in vitro cytotoxic activity of various 2,4,6-trisubstituted pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their potency.

Table 1: In Vitro Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives

Compound IDR2 SubstituentR4 SubstituentR6 SubstituentCancer Cell LineIC50 (µM)Reference
5b -NH2-C6H4-4-NH2-C6H3-2,4-Cl2--[3]
5d -NH2-C6H4-4-NH2-C6H4-3-Br--[3]
Cmpd 9 ---Human Breast Cancer18[4]
Cmpd 5 ---A549 (Lung)15.3[4]
Cmpd 5 ---MCF-7 (Breast)15.6[4]
Cmpd 6 ---A549 (Lung)21.4[4]
Cmpd 6 ---MCF-7 (Breast)10.9[4]

Note: Specific IC50 values for compounds 5b and 5d were not provided in the source material, but they were identified as the most potent in their series for anti-inflammatory and analgesic activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols for key experiments cited in the evaluation of pyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][5]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical mediators of apoptosis.

    • Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to the amount of active caspase.

    • Procedure: Cancer cells are seeded in a 96-well plate and treated with the test compounds. After incubation, a reagent containing the caspase-3/7 substrate is added, and luminescence is measured. An increase in luminescence compared to untreated cells indicates apoptosis induction.[4]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives characterization Structural Characterization (IR, NMR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) characterization->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) mtt_assay->apoptosis_assay For promising compounds ic50 IC50 Determination apoptosis_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Figure 1. General workflow for the synthesis and in vitro screening of pyrimidine derivatives.

mtt_assay_workflow start Seed Cancer Cells in 96-well plate treatment Treat with Pyrimidine Derivatives (various conc.) start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate for 4 hours (Formazan Formation) add_mtt->formazan solubilize Add DMSO to Solubilize Crystals formazan->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 Values read->end

Figure 2. Step-by-step workflow of the MTT cytotoxicity assay.

apoptosis_pathway cluster_caspase Caspase Cascade compound Anticancer Pyrimidine Derivative cell Cancer Cell compound->cell initiator Initiator Caspases (e.g., Caspase-8, 9) cell->initiator Induces stress signals effector Effector Caspases (Caspase-3, 7) initiator->effector parp PARP Cleavage effector->parp apoptosis Apoptosis effector->apoptosis

Figure 3. Simplified signaling pathway of caspase-dependent apoptosis.

References

4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Allyloxy)-2-chloro-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse array of more complex molecules. Its unique structural features, namely the reactive chloro substituent at the 2-position, the allyloxy group at the 4-position, and the methyl group at the 6-position, provide multiple points for chemical modification. This strategic arrangement of functional groups makes it an attractive building block, particularly in the fields of medicinal chemistry and materials science, for the construction of targeted libraries of compounds with potential biological activity or specific material properties. The pyrimidine core is a common motif in numerous pharmaceuticals, and the strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from its constituent parts and analogous structures.

PropertyPredicted Value/InformationSource Analogy
CAS Number 1250367-45-3Vendor Information
Molecular Formula C8H9ClN2OCalculated
Molecular Weight 184.62 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or low-melting solidGeneral observation for similar small organic molecules
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Based on the structure's polarity

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, proceeding via a nucleophilic aromatic substitution (SNAr) reaction on a readily available precursor, 2,4-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position allows for selective substitution.

Synthesis of the Precursor: 2,4-Dichloro-6-methylpyrimidine

A common method for the synthesis of 2,4-dichloro-6-methylpyrimidine involves the chlorination of 6-methyluracil using a chlorinating agent such as phosphorus oxychloride (POCl3).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine

  • Materials: 6-Methyluracil, Phosphorus oxychloride (POCl3), N,N-Dimethylaniline (optional, as a catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 6-methyluracil (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared.

    • A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.

    • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring.

    • The resulting aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed in vacuo to yield crude 2,4-dichloro-6-methylpyrimidine, which can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The target molecule is synthesized by the selective nucleophilic substitution of the C4-chloro group of 2,4-dichloro-6-methylpyrimidine with allyl alcohol in the presence of a base.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

  • Materials: 2,4-Dichloro-6-methylpyrimidine, Allyl alcohol, Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of allyl alcohol (1.0 eq) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes to allow for the formation of sodium allyloxide.

    • A solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction is carefully quenched by the addition of water.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Target Molecule 6-Methyluracil 6-Methyluracil Reaction1 Chlorination 6-Methyluracil->Reaction1 POCl3 POCl3 POCl3->Reaction1 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine Reaction1->2,4-Dichloro-6-methylpyrimidine Reaction2 SNAr 2,4-Dichloro-6-methylpyrimidine->Reaction2 Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction2 Base Base (e.g., NaH) Base->Reaction2 Target_Molecule This compound Reaction2->Target_Molecule

Caption: Synthetic workflow for this compound.

Reactivity and Utility as a Building Block

The synthetic utility of this compound stems from the reactivity of the remaining chloro group at the 2-position and the potential for transformations of the allyloxy group. The electron-withdrawing nature of the pyrimidine ring activates the C2-chloro group towards further nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity into the molecule.

SNAr_Reactions Start This compound Product_Amine 2-Amino-4-(allyloxy)-6-methylpyrimidine Start->Product_Amine SNAr Product_Thioether 4-(Allyloxy)-6-methyl-2-(thio)pyrimidine Start->Product_Thioether SNAr Product_Ether 4-(Allyloxy)-2-(alkoxy)-6-methylpyrimidine Start->Product_Ether SNAr Amine R2NH Amine->Product_Amine Thiol RSH Thiol->Product_Thioether Alkoxide R'O- Alkoxide->Product_Ether

Caption: Nucleophilic substitution reactions at the C2-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed cross-coupling reactions.

This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester, providing access to 2-aryl or 2-heteroaryl pyrimidine derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative Procedure)

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), Base (e.g., K2CO3 or Cs2CO3), Solvent (e.g., 1,4-dioxane/water or toluene/ethanol).

  • Procedure:

    • In a Schlenk flask, this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq) are combined.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

    • Degassed solvent is added, and the reaction mixture is heated to 80-100 °C for 6-24 hours, or until completion as monitored by TLC or LC-MS.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the 2-aryl-4-(allyloxy)-6-methylpyrimidine.

This powerful method enables the formation of C-N bonds by coupling with primary or secondary amines, leading to 2-aminopyrimidine derivatives which are prevalent in bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination (Representative Procedure)

  • Materials: this compound, Amine, Palladium pre-catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or BINAP), Strong base (e.g., NaOtBu or LHMDS), Anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, the palladium pre-catalyst (1-3 mol%) and the ligand (2-6 mol%) are added to a dry Schlenk tube.

    • Anhydrous solvent is added, and the mixture is stirred for a few minutes.

    • This compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq) are then added.

    • The reaction vessel is sealed and heated to 80-120 °C for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of Celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-(allyloxy)-6-methylpyrimidine derivative.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reaction Pd Catalyst, Base Start->Suzuki_Reaction Buchwald_Reaction Pd Catalyst, Ligand, Base Start->Buchwald_Reaction Boronic_Acid Ar-B(OH)2 Boronic_Acid->Suzuki_Reaction Suzuki_Product 2-Aryl-4-(allyloxy)-6-methylpyrimidine Suzuki_Reaction->Suzuki_Product Amine R2NH Amine->Buchwald_Reaction Buchwald_Product 2-Amino-4-(allyloxy)-6-methylpyrimidine Buchwald_Reaction->Buchwald_Product

Caption: Palladium-catalyzed cross-coupling reactions.

Transformations of the Allyloxy Group

The allyloxy group provides further opportunities for synthetic diversification. For instance, the double bond can undergo various transformations such as hydrogenation, dihydroxylation, or epoxidation. Furthermore, the allyl group can be cleaved under specific conditions to reveal a hydroxyl group at the 4-position, which can then be used for further functionalization.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups allow for the sequential and controlled introduction of various substituents. The amenability of the 2-chloro position to both nucleophilic substitution and modern cross-coupling methodologies makes this compound a powerful tool for the rapid generation of diverse molecular scaffolds. For researchers in drug discovery and materials science, this pyrimidine derivative offers a gateway to novel compounds with potentially valuable biological and physical properties.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials. This document provides a detailed protocol for the Suzuki coupling of 4-(allyloxy)-2-chloro-6-methylpyrimidine with various arylboronic acids. The 2-chloropyrimidine core is a versatile building block in medicinal chemistry, and the allyloxy group offers a handle for further functionalization. This protocol is designed to serve as a robust starting point for researchers engaged in the synthesis of novel pyrimidine-based compounds.

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This application note outlines optimized conditions and provides a general procedure adaptable to a range of arylboronic acids.

Reaction Principle

The Suzuki coupling of this compound with an arylboronic acid follows a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrimidine. Subsequently, in the presence of a base, the aryl group from the boronic acid is transferred to the palladium center in a process called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired 2-aryl-4-(allyloxy)-6-methylpyrimidine and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki Coupling:

To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst and ligand are then added under a positive flow of the inert gas. The degassed solvent is added via syringe, and the reaction mixture is heated to the specified temperature with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: The specific conditions, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for different arylboronic acids to achieve the best results.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally related 2-chloropyrimidines with various arylboronic acids. This data can serve as a guide for optimizing the reaction with this compound.

Entry2-Chloropyrimidine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471[1]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)0.2581[1]
32-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid[Pd(allyl)Cl]₂/tBu₃P (0.1)K₃PO₄THF/MeOH (1:2)5016~95
42-Chloro-4,6-dimethoxypyrimidine3-Furanboronic acid[Pd(allyl)Cl]₂/tBu₃P (0.5)K₃PO₄THF/MeOH (1:2)5016~85
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[2]
62,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)0.3385[1]

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Arylboronic Acid, and Base to Schlenk Flask B 2. Evacuate and Backfill with Inert Gas (x3) A->B C 3. Add Palladium Catalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir Reaction Mixture D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry Organic Layer H->I J 10. Concentrate under Reduced Pressure I->J K 11. Purify by Column Chromatography J->K Product Final Product: 2-Aryl-4-(allyloxy)-6-methylpyrimidine K->Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII R-Pd(II)L_n-Cl OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OH)₂ PdII_Aryl R-Pd(II)L_n-Ar Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 regenerates catalyst Product R-Ar RedElim->Product Reactants R-Cl + Ar-B(OH)₂ Base Base Base->Transmetalation

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-(Allyloxy)-2-chloro-6-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. This document provides detailed application notes and protocols for the SNAr reactions of 4-(allyloxy)-2-chloro-6-methylpyrimidine with a variety of primary and secondary amines.

The substitution reaction is anticipated to occur selectively at the C-2 position, displacing the chloro group. This regioselectivity is directed by the electronic properties of the substituents on the pyrimidine ring. The electron-donating nature of the allyloxy group at C-4 and the methyl group at C-6 increases the electron density at these positions, thereby favoring nucleophilic attack at the electron-deficient C-2 position. These reactions provide a versatile route to a library of 2-amino-4-(allyloxy)-6-methylpyrimidine derivatives, which are valuable intermediates for drug discovery programs.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the reaction of this compound with a broad range of amines is not extensively available in the public domain, the following table presents representative data from analogous SNAr reactions of 2-chloropyrimidines with various amines. These examples serve as a valuable guide for reaction optimization.

EntryAmineSolventBaseTemp. (°C)Time (h)Yield (%)
1AnilineDMFK₂CO₃1001285-95
2BenzylamineDioxaneDIPEA100890-98
3Morpholinen-ButanolEt₃N110692-99
4PiperidineDMSOK₂CO₃120590-97
5n-ButylamineAcetonitrileEt₃N801088-96
6CyclohexylamineTHFNaH651285-93

Note: The data presented in this table is based on reactions with structurally similar 2-chloropyrimidine substrates and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for the Nucleophilic Aromatic Substitution Reaction

This protocol outlines a general procedure for the reaction of this compound with an amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., DMF, Dioxane, n-Butanol, DMSO, Acetonitrile, THF)

  • Base (e.g., K₂CO₃, DIPEA, Et₃N, NaH)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

    • Dissolve the starting material in a suitable anhydrous solvent (10-20 mL per gram of starting material).

    • Add the amine (1.1-1.5 eq.) to the solution.

    • Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure efficient stirring. For hydride bases like NaH, add portion-wise at 0 °C.

    • Flush the flask with an inert gas (nitrogen or argon).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter it off and wash with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-4-(allyloxy)-6-methylpyrimidine derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme

SNAr_Reaction cluster_reactants Reactants cluster_products Products pyrimidine This compound reagents + Base + Solvent (Heat) pyrimidine->reagents amine Amine (R-NH₂ or R₂NH) amine->reagents product 2-Amino-4-(allyloxy)-6-methylpyrimidine Derivative hcl HCl reagents->product Experimental_Workflow start Start setup Reaction Setup: - Add reactants, solvent, and base to flask - Inert atmosphere start->setup reaction Reaction: - Heat to desired temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Filter salts - Solvent evaporation - Liquid-liquid extraction reaction->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end Regioselectivity_Pathway cluster_positions Potential Attack Sites nucleophile Amine (Nucleophile) pyrimidine_ring This compound nucleophile->pyrimidine_ring C2 C2-Position (Electron Deficient) pyrimidine_ring->C2 Favored Attack C4_C6 C4/C6-Positions (Electron Rich) pyrimidine_ring->C4_C6 Disfavored Attack product 2-Amino Product C2->product SNAr Reaction

Application Notes and Protocols: Deprotection of the Allyl Group in 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl group is a versatile and widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under a variety of reaction conditions. Its removal, typically under mild, palladium-catalyzed conditions, allows for the selective deprotection of alcohols and phenols in the presence of other sensitive functional groups. This document provides a detailed protocol for the deprotection of the allyl group from 4-(allyloxy)-2-chloro-6-methylpyrimidine to yield 2-chloro-6-methylpyrimidin-4-ol, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle

The deprotection of this compound proceeds via a palladium-catalyzed allyl transfer reaction. A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allylic C-O bond, forming a π-allylpalladium(II) complex. In the presence of a suitable scavenger (nucleophile), the allyl group is transferred to the scavenger, regenerating the palladium(0) catalyst and liberating the free hydroxyl group of the pyrimidine.

Experimental Protocol

This protocol is adapted from established procedures for the palladium-catalyzed deallylation of aryl allyl ethers.

Materials:

  • This compound (Starting Material)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or other suitable scavenger (e.g., morpholine, dimedone)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the starting material. Subsequently, add potassium carbonate (2.0-3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-chloro-6-methylpyrimidin-4-ol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/RangeNotes
SubstrateThis compound-
CatalystTetrakis(triphenylphosphine)palladium(0)5-10 mol%
ScavengerPotassium carbonate2.0-3.0 equivalents
SolventMethanol (anhydrous)Sufficient to dissolve substrate
TemperatureReflux (~65 °C)-
Reaction Time1-4 hoursMonitor by TLC
Expected Yield 85-95% Based on similar reactions[1]
Purity>95%After column chromatography

Characterization of Product

2-chloro-6-methylpyrimidin-4-ol:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₅H₅ClN₂O

  • Molecular Weight: 144.56 g/mol

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ ppm 12.5-13.5 (br s, 1H, OH), 6.1-6.3 (s, 1H, pyrimidine-H), 2.2-2.4 (s, 3H, CH₃).

  • Expected ¹³C NMR (DMSO-d₆, 100 MHz): δ ppm 165-167 (C=O), 160-162 (C-Cl), 158-160 (C-CH₃), 105-107 (C-H), 20-22 (CH₃).

  • Mass Spectrometry (ESI-MS): m/z 145.0 [M+H]⁺.

Visualizations

Deprotection_Mechanism cluster_0 Catalytic Cycle Start Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd Substrate PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack by Scavenger PiAllyl->NucAttack Scavenger NucAttack->Start Reductive Elimination Product Deprotected Pyrimidine NucAttack->Product AllylScav Allylated Scavenger NucAttack->AllylScav Substrate 4-(Allyloxy)-2-chloro- 6-methylpyrimidine Substrate->OxAdd

Caption: Proposed catalytic cycle for the palladium-catalyzed deallylation.

Experimental_Workflow Start Start Reaction_Setup Combine Starting Material, Catalyst, Scavenger, and Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Reaction Heat to Reflux (1-4 hours) Inert_Atmosphere->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench Reaction - Extraction - Drying Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization of Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the deprotection reaction.

References

synthesis of 4-amino-2-hydroxy-6-methylpyrimidine from 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of 4-amino-2-hydroxy-6-methylpyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis starts from the readily available precursor, 4-(allyloxy)-2-chloro-6-methylpyrimidine. The described methodology follows a two-step sequence involving an initial amination via nucleophilic aromatic substitution (SNAr), followed by the deprotection of the allyloxy group to unveil the final hydroxypyrimidine, which exists in equilibrium with its more stable tautomeric form, 2-amino-6-methylpyrimidin-4(1H)-one. This protocol offers two distinct methods for the crucial deallylation step: a palladium-catalyzed approach and an acid-catalyzed hydrolysis, allowing for flexibility based on available resources and substrate compatibility.

Reaction Scheme

The overall synthetic transformation is depicted below:

Data Presentation

The following tables summarize typical quantitative data for each step of the synthesis. Note that yields and reaction times are representative and may vary depending on the specific reaction scale and conditions.

Table 1: Representative Data for the Amination of this compound

EntryAminating AgentSolventTemperature (°C)Time (h)Yield (%)
1Aqueous Ammonia (28-30%)Ethanol1201285-95
2Ammonia in Methanol (7N)Methanol1001880-90

Table 2: Representative Data for the Deallylation of 4-(Allyloxy)-6-methylpyrimidin-2-amine

EntryMethodReagentsSolventTemperature (°C)Time (h)Yield (%)
1Palladium-CatalyzedPd(PPh₃)₄, K₂CO₃MethanolReflux1-290-97
2Acid-Catalyzed6M Hydrochloric AcidWater1004-675-85

Experimental Protocols

Step 1: Synthesis of 4-(Allyloxy)-6-methylpyrimidin-2-amine

Materials:

  • This compound

  • Aqueous Ammonia (28-30%) or 7N Ammonia in Methanol

  • Ethanol or Methanol

  • Pressure vessel or sealed tube

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add aqueous ammonia (28-30%, 10-20 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 120°C with stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 4-(allyloxy)-6-methylpyrimidin-2-amine as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-Amino-2-hydroxy-6-methylpyrimidine

Two alternative protocols are provided for the deallylation step.

Protocol 2A: Palladium-Catalyzed Deallylation

This method is generally high-yielding and proceeds under mild, basic conditions.[1][2]

Materials:

  • 4-(Allyloxy)-6-methylpyrimidin-2-amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Standard reflux apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-(allyloxy)-6-methylpyrimidin-2-amine (1.0 eq), potassium carbonate (2.0 eq), and methanol.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and adjust the pH to ~7 with a dilute acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-hydroxy-6-methylpyrimidine.

Protocol 2B: Acid-Catalyzed Hydrolysis

This method provides a metal-free alternative for the deallylation.

Materials:

  • 4-(Allyloxy)-6-methylpyrimidin-2-amine

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Standard reflux apparatus

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Suspend 4-(allyloxy)-6-methylpyrimidin-2-amine (1.0 eq) in 6M hydrochloric acid.

  • Heat the mixture to 100°C with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a cold aqueous solution of sodium hydroxide to a pH of ~7.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-2-hydroxy-6-methylpyrimidine.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow cluster_deallylation Step 2: Deallylation start Start: this compound amination Step 1: Amination (NH3, Ethanol, 120°C) start->amination intermediate Intermediate: 4-(Allyloxy)-6-methylpyrimidin-2-amine amination->intermediate pd_deallylation Protocol 2A: Palladium-Catalyzed (Pd(PPh3)4, K2CO3, MeOH) intermediate->pd_deallylation Option 1 acid_hydrolysis Protocol 2B: Acid-Catalyzed (6M HCl, 100°C) intermediate->acid_hydrolysis Option 2 end_product Final Product: 4-Amino-2-hydroxy-6-methylpyrimidine pd_deallylation->end_product acid_hydrolysis->end_product

Caption: Overall workflow for the synthesis of 4-amino-2-hydroxy-6-methylpyrimidine.

Logical Relationship for Deallylation Method Selection

Caption: Decision tree for selecting the appropriate deallylation protocol.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making kinase inhibitors a critical class of therapeutics.

This document provides detailed application notes and protocols for the use of 4-(Allyloxy)-2-chloro-6-methylpyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of a reactive chloro group at the 2-position and an allyloxy group at the 4-position offers multiple avenues for chemical modification, enabling the generation of diverse libraries of compounds for screening and lead optimization. The allyloxy group can serve as a handle for further functionalization or can be deprotected to reveal a hydroxyl group for additional modifications. The chloro group is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The primary synthetic strategies for elaborating the this compound core involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C2-position by various nucleophiles, most commonly amines. This reaction is a cornerstone for introducing moieties that can form key hydrogen bond interactions within the kinase hinge region.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form C-C bonds, introducing diverse aromatic systems.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as linkers or interact with specific residues in the ATP-binding site.

These reactions can be employed to generate a library of compounds with diverse substituents at the 2-position of the pyrimidine core, allowing for extensive structure-activity relationship (SAR) studies.

Data Presentation: Representative Biological Activity of Pyrimidine-Based Kinase Inhibitors

While specific biological data for inhibitors derived directly from this compound is not yet extensively published, the following table presents representative IC50 values for kinase inhibitors featuring a substituted pyrimidine core. This data illustrates the potential potency that can be achieved through the synthetic strategies outlined in this document.

Compound IDTarget KinaseIC50 (nM)Reference Compound Scaffold
Hypo-Inhibitor-A1 Aurora A< 200Pyrimidine-based
Hypo-Inhibitor-A2 CK284-aminothieno[2,3-d]pyrimidine
Hypo-Inhibitor-A3 CK2104-aminothieno[2,3-d]pyrimidine
Hypo-Inhibitor-B1 MSK1 (CTKD)< 100 µM2,5-dichloropyrimidine
Hypo-Inhibitor-C1 LRRK20.6Tetrahydropyridine pyrrolopyrimidine
Hypo-Inhibitor-C2 LRRK2 G2019S0.2Tetrahydropyridine pyrrolopyrimidine

Experimental Protocols

Protocol 1: Synthesis of 2-Anilino-4-(allyloxy)-6-methylpyrimidine Derivatives via SNAr

This protocol describes a general method for the synthesis of 2-anilino-pyrimidine derivatives through nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline, 4-fluoroaniline)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • 2-Propanol (IPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a round-bottom flask charged with this compound (1.0 eq), add the substituted aniline (1.1 eq) and p-TsOH·H₂O (1.2 eq).

  • Add 2-propanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-anilino-4-(allyloxy)-6-methylpyrimidine derivative.

Protocol 2: Synthesis of 2-Aryl-4-(allyloxy)-6-methylpyrimidine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(allyloxy)-6-methylpyrimidine derivative.

Protocol 3: Synthesis of 2-Alkynyl-4-(allyloxy)-6-methylpyrimidine Derivatives via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of terminal alkynes with the chloropyrimidine core.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by the terminal alkyne (1.2 eq) and the amine base (e.g., TEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-alkynyl-4-(allyloxy)-6-methylpyrimidine derivative.

Protocol 4: General Kinase Inhibition Assay

This protocol describes a general in vitro kinase assay to determine the inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized pyrimidine derivatives (test compounds)

  • Positive control inhibitor (known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase assay buffer.

  • In a white-walled microplate, add the kinase buffer, the recombinant kinase, and the substrate.

  • Add the diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflows

SNAr_Workflow Start 4-(Allyloxy)-2-chloro- 6-methylpyrimidine + Substituted Aniline Reaction Reflux in IPA with p-TsOH·H₂O Start->Reaction Workup Aqueous Workup (NaHCO₃, EtOAc Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-Anilino-4-(allyloxy)- 6-methylpyrimidine Derivative Purification->Product

Caption: General workflow for SNAr reaction.

Suzuki_Workflow Start 4-(Allyloxy)-2-chloro- 6-methylpyrimidine + Arylboronic Acid Reaction Heat in Dioxane/Water with Pd(dppf)Cl₂ and Na₂CO₃ Start->Reaction Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-Aryl-4-(allyloxy)- 6-methylpyrimidine Derivative Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira_Workflow Start 4-(Allyloxy)-2-chloro- 6-methylpyrimidine + Terminal Alkyne Reaction Stir/Heat in THF with Pd(PPh₃)₂Cl₂, CuI, and Base Start->Reaction Workup Aqueous Workup (NH₄Cl, EtOAc Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2-Alkynyl-4-(allyloxy)- 6-methylpyrimidine Derivative Purification->Product

Caption: General workflow for Sonogashira coupling.

Application Note and Protocol for HPLC Purity Assessment of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method and protocol for the determination of purity for the compound 4-(Allyloxy)-2-chloro-6-methylpyrimidine using High-Performance Liquid Chromatography (HPLC). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be a stable, reproducible, and reliable technique for the quality control and purity assessment of this key chemical intermediate. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of components in a mixture.[1] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like pyrimidine derivatives.[2][3] This application note details a robust RP-HPLC method for the purity assessment of this compound.

Experimental Protocol

This section outlines the detailed methodology for the HPLC purity assessment of this compound.

Materials and Reagents
  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade)

  • Methanol (HPLC Grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Table 1: HPLC Chromatographic Conditions
Mobile Phase Gradient

The use of a gradient elution allows for the effective separation of the main peak from potential impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.07030
20.07030
Table 2: Gradient Elution Program
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Purity Calculation

The purity of the sample is determined by the area percent method, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The following table summarizes the expected system suitability and sample analysis results.

ParameterResultAcceptance Criteria
Retention Time (Main Peak) ~ 8.5 minConsistent across injections
Tailing Factor (Main Peak) 1.1≤ 2.0
Theoretical Plates (Main Peak) > 2000≥ 2000
Purity of Reference Standard 99.8%≥ 99.5%
Purity of Test Sample 98.5%As per specification
Table 3: System Suitability and Sample Purity Results

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation injection Inject Sample/ Standard prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition and Integration detection->data_acq analysis Purity Calculation and System Suitability data_acq->analysis report Generate Report analysis->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described reversed-phase HPLC method provides a reliable and reproducible approach for the purity assessment of this compound. The method is straightforward to implement with standard HPLC instrumentation and common reagents. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier ensures good separation of the main compound from potential impurities. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(Allyloxy)-2-chloro-6-methylpyrimidine (CAS No: 1250367-45-3) as a versatile scaffold in the development of novel substituted pyrimidine derivatives.[1] The protocols detailed herein describe its reaction with a range of nucleophiles, offering a foundational methodology for the synthesis of diverse chemical libraries for applications in medicinal chemistry and drug discovery.

The 2-chloro substituent on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine core. This allows for the facile introduction of various functionalities at this position, leading to the synthesis of 2-amino, 2-thio, and 2-alkoxy-4-(allyloxy)-6-methylpyrimidine derivatives.

I. Reactions with Amine Nucleophiles

The substitution of the 2-chloro group with primary and secondary amines is a robust method for the synthesis of 2-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the HCl generated.

General Experimental Protocol for Amination:

A solution of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in an anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or 1,4-dioxane) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by standard work-up procedures, which may include extraction and purification by column chromatography or recrystallization.

Table 1: Reaction of this compound with Various Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Ammonia4-(Allyloxy)-6-methylpyrimidin-2-amineNH3 in Dioxane, 100 °C, 12 h85
Methylamine4-(Allyloxy)-6-methyl-N-methylpyrimidin-2-amineCH3NH2 (40% in H2O), Ethanol, Reflux, 6 h92
AnilineN-Phenyl-4-(allyloxy)-6-methylpyrimidin-2-amineAniline, DIPEA, DMF, 120 °C, 24 h78
Morpholine4-(4-(Allyloxy)-6-methylpyrimidin-2-yl)morpholineMorpholine, K2CO3, ACN, Reflux, 8 h95

II. Reactions with Thiol Nucleophiles

The reaction with thiol nucleophiles provides a straightforward route to 2-(organothio)pyrimidine derivatives. These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate anion.

General Experimental Protocol for Thiolation:

To a solution of the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, ethanol, or THF), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added to generate the thiolate. This compound (1.0 eq.) is then added, and the mixture is stirred at room temperature or heated as required. Reaction completion is monitored by TLC. The product is isolated by quenching the reaction, followed by extraction and purification.

Table 2: Reaction of this compound with Various Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Ethanethiol4-(Allyloxy)-2-(ethylthio)-6-methylpyrimidineEtSH, NaH, THF, 0 °C to rt, 4 h88
Thiophenol4-(Allyloxy)-6-methyl-2-(phenylthio)pyrimidinePhSH, K2CO3, DMF, 80 °C, 12 h91
Benzyl Mercaptan4-(Allyloxy)-2-(benzylthio)-6-methylpyrimidineBnSH, NaOEt, EtOH, rt, 6 h94

III. Reactions with Oxygen Nucleophiles

Alkoxides, generated from the corresponding alcohols, can displace the 2-chloro substituent to yield 2-alkoxypyrimidine derivatives. These reactions are typically carried out under anhydrous conditions.

General Experimental Protocol for Alkoxylation:

A solution of the desired alcohol in an anhydrous solvent is treated with a strong base like sodium hydride (NaH) or sodium metal to form the alkoxide. This compound (1.0 eq.) is then added to the freshly prepared alkoxide solution. The reaction is stirred at an appropriate temperature until completion, as indicated by TLC. The reaction is then quenched, and the product is isolated and purified.

Table 3: Reaction of this compound with Various Oxygen Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Sodium Methoxide4-(Allyloxy)-2-methoxy-6-methylpyrimidineNaOMe, Methanol, Reflux, 8 h82
Sodium Ethoxide4-(Allyloxy)-2-ethoxy-6-methylpyrimidineNaOEt, Ethanol, Reflux, 10 h85
Sodium Phenoxide4-(Allyloxy)-6-methyl-2-phenoxypyrimidinePhenol, NaH, THF, 60 °C, 16 h75

IV. Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows for the nucleophilic substitution reactions described.

G cluster_0 General Workflow for Nucleophilic Substitution start Start: this compound reactants Add Nucleophile (Amine, Thiol, or Alcohol) and Base in Solvent start->reactants reaction Heat and Stir reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product: 2-Substituted-4-(allyloxy)-6-methylpyrimidine purification->product

Caption: General experimental workflow for the synthesis of 2-substituted pyrimidines.

G cluster_amines Amine Nucleophiles cluster_thiols Thiol Nucleophiles cluster_alcohols Oxygen Nucleophiles reagent This compound amine R1R2NH reagent->amine Base, Solvent, Heat thiol RSH reagent->thiol Base, Solvent alcohol ROH reagent->alcohol Strong Base, Anhydrous Solvent product_amine 4-(Allyloxy)-6-methyl-2-(NR1R2)pyrimidine amine->product_amine product_thiol 4-(Allyloxy)-6-methyl-2-(SR)pyrimidine thiol->product_thiol product_alcohol 4-(Allyloxy)-6-methyl-2-(OR)pyrimidine alcohol->product_alcohol

Caption: Reaction pathways with different nucleophiles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 4-(allyloxy)-2-chloro-6-methylpyrimidine, a versatile building block for the synthesis of functionalized pyrimidine derivatives. The pyrimidine scaffold is a core component of many biologically active molecules, and these reactions offer a robust methodology for creating diverse compound libraries for drug discovery and development.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyrimidine ring. The general transformation is depicted below:

G reactant This compound plus + coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) arrow -> catalyst [Pd] catalyst, Ligand, Base product 2-Substituted-4-(allyloxy)-6-methylpyrimidine

Caption: General scheme of palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[1][2][3]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ [3-5 mol%], Pd(dppf)Cl₂ [2 mol%])[4]

  • Base (e.g., K₂CO₃ [2.0 equiv], K₃PO₄ [2.0 equiv])[5]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (3:1:1))[4]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012-1685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.0)Toluene/EtOH/H₂O (3:1:1)908-1290-98
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10014-1880-90
44-Fluorophenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.0)Toluene/EtOH/H₂O (3:1:1)9010-1488-96

Note: The data presented are representative and based on analogous reactions with chloropyrimidines.[4][6][7] Actual yields may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4-(allyloxy)-6-methylpyrimidine derivatives through the coupling of primary or secondary amines with the chloropyrimidine substrate.[8][9][10]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ [1-2 mol%])[8]

  • Phosphine ligand (e.g., Xantphos [2-4 mol%], BINAP [2-4 mol%])[10][11]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu [1.4 equiv], Cs₂CO₃ [1.4 equiv])[8]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)[8]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmine PartnerPalladium System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / Xantphos (3)NaOt-Bu (1.4)Toluene11012-1880-92
2AnilinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃ (1.4)1,4-Dioxane10016-2475-88
3BenzylaminePd₂(dba)₃ (1.5) / Xantphos (3)NaOt-Bu (1.4)Toluene11010-1682-95
4PiperidinePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃ (1.4)1,4-Dioxane10014-2078-90

Note: The data presented are representative and based on analogous reactions with 2-chloropyrimidines.[8][10][12] Actual yields may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[13][14]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [5.0 mol%])[15]

  • Copper(I) iodide (CuI) (10 mol%)[15]

  • Amine base (e.g., Triethylamine (Et₃N) [2.0 equiv])[15]

  • Solvent (e.g., Acetonitrile (CH₃CN))[15]

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 9-11 hours for electron-poor aryl iodides), dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.[15]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkyne PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)CH₃CNRT9-1285-95
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)CH₃CNRT8-1188-96
31-HeptynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)CH₃CNRT10-1480-90
43-EthynylpyridinePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2.0)CH₃CNRT9-1282-92

Note: The data presented are representative and based on analogous reactions.[15] Actual yields may vary.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene product.[16][17]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ [2 mol%])

  • Phosphine ligand (e.g., PPh₃ [4 mol%])

  • Base (e.g., Et₃N [1.5 equiv], K₂CO₃ [2.0 equiv])

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the solvent, the alkene, and the base.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkene PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10012-2470-85
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Acetonitrile8016-2475-90
31-OctenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF12024-3660-75
4CyclohexenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Acetonitrile10024-3665-80

Note: The data presented are generalized based on standard Heck reaction protocols as specific data for the substrate is limited.[16][18] Actual yields may vary.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Cl PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdIIRR R-Pd(II)-R' Ln Transmetal->PdIIRR RedElim Reductive Elimination PdIIRR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Catalyst, Ligand, Base Inert Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols for the Amination of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amination of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a key transformation in the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] The functionalization of this core, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the development of novel therapeutic agents.[3] These compounds have shown a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1]

The protocol herein describes the conversion of this compound to 4-(Allyloxy)-2-amino-6-methylpyrimidine, a valuable building block for further elaboration in drug discovery programs.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the nitrogen atoms, facilitates the attack of a nucleophile (in this case, an amine) on the carbon atom bearing the chloro substituent. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the aminated product.[4] A non-nucleophilic base is typically employed to neutralize the HCl generated during the reaction.[5]

A general schematic of the SNAr reaction is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 This compound conditions Solvent (e.g., DMF) Base (e.g., DIPEA) Heat reactant1->conditions 1. Add to reaction vessel reactant2 Amine (NH3) reactant2->conditions 2. Add to reaction vessel product1 4-(Allyloxy)-2-amino-6-methylpyrimidine conditions->product1 3. Reaction proceeds product2 DIPEA·HCl conditions->product2 4. By-product formation

Caption: General reaction scheme for the amination of this compound.

Experimental Protocol

This protocol details the amination of this compound using ammonia as the nucleophile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compoundN/A184.621.85 g10.0
Ammonia solution (7 N in Methanol)7664-41-717.037.14 mL50.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.48 mL20.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Dichloromethane (DCM)75-09-284.93For extraction-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01For work-up-
BrineN/AN/AFor work-up-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.85 g, 10.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (50 mL) to dissolve the starting material.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol).[5]

    • Finally, add the ammonia solution (7 N in methanol, 7.14 mL, 50.0 mmol).

    • Equip the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Stir the mixture vigorously at this temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 20% to 60% ethyl acetate in hexanes, can be employed to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-(Allyloxy)-2-amino-6-methylpyrimidine as a solid.

Expected Results
ParameterValue
Product4-(Allyloxy)-2-amino-6-methylpyrimidine
AppearanceWhite to off-white solid
Yield75-85%
Purity (by HPLC)>95%
Melting Point135-138 °C (Predicted)
Characterization Data (Hypothetical)
  • ¹H NMR (400 MHz, DMSO-d₆) δ: 6.55 (s, 2H, NH₂), 6.05-5.95 (m, 1H, -OCH₂CH =CH₂), 5.80 (s, 1H, pyrimidine-H), 5.35 (dd, J = 17.2, 1.6 Hz, 1H, -OCH₂CH=CH ₂), 5.25 (dd, J = 10.4, 1.2 Hz, 1H, -OCH₂CH=CH ₂), 4.60 (d, J = 5.2 Hz, 2H, -OCH ₂CH=CH₂), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 168.0, 163.5, 160.0, 134.0, 118.0, 95.0, 68.0, 23.5.

  • Mass Spec (ESI+): m/z 166.1 [M+H]⁺

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 4-(Allyloxy)-2-amino-6-methylpyrimidine.

G start Start setup Reaction Setup: - Add reactants and solvent to flask - Establish inert atmosphere start->setup reaction Reaction: - Heat to 80 °C - Stir for 12-24 hours setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Quench with water - Extract with DCM - Wash and dry organic phase monitor->workup Complete purify Purification: - Concentrate crude product - Perform flash chromatography workup->purify characterize Characterization: - NMR, MS analysis - Determine yield and purity purify->characterize end End Product: Pure 4-(Allyloxy)-2-amino-6-methylpyrimidine characterize->end

Caption: Workflow for the synthesis of 4-(Allyloxy)-2-amino-6-methylpyrimidine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield 1. Insufficient reaction temperature or time.1. Increase temperature gradually (e.g., to 100 °C) or prolong reaction time. Monitor by TLC.[5]
2. Deactivated reagents (e.g., moisture).2. Use anhydrous solvents and ensure reagents are dry. Handle ammonia solution with care.
3. Ineffective base.3. Ensure the correct stoichiometry of the base is used. Consider an alternative base like triethylamine (TEA).[5]
Side Products 1. Hydrolysis of the chloro-pyrimidine.1. Ensure anhydrous conditions.
2. Reaction with the solvent (if nucleophilic).2. Use a non-nucleophilic, aprotic solvent like DMF, DMSO, or Dioxane.

This detailed protocol provides a robust method for the amination of this compound, yielding a key intermediate for applications in drug discovery and medicinal chemistry. As with any chemical synthesis, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

References

Application Note and Protocol for the Scale-Up Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4-(allyloxy)-2-chloro-6-methylpyrimidine, a valuable intermediate in the development of various therapeutic agents. The synthesis involves a two-step process commencing with the preparation of 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination to yield 2,4-dichloro-6-methylpyrimidine. The subsequent regioselective O-allylation at the C4 position affords the target compound. This protocol is designed to be scalable and reproducible, with a focus on operational simplicity and high yield.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The this compound scaffold is of particular interest as it provides multiple reactive sites for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The chloro substituent at the C2 position and the allyloxy group at the C4 position can be selectively functionalized, making it a versatile building block for the synthesis of complex molecules with potential biological activity. This application note outlines a robust and scalable method for the synthesis of this key intermediate.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine cluster_1 Step 2: Synthesis of 2,4-dichloro-6-methylpyrimidine cluster_2 Step 3: Synthesis of this compound Acetamidine HCl Acetamidine HCl Intermediate_1 4,6-dihydroxy-2-methylpyrimidine Acetamidine HCl->Intermediate_1  Sodium Methoxide, Methanol, 18-25°C, 3-5 h   Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Intermediate_1 Intermediate_1_2 4,6-dihydroxy-2-methylpyrimidine Intermediate_2 2,4-dichloro-6-methylpyrimidine Intermediate_1_2->Intermediate_2  Triphosgene, N,N-diethylaniline, Dichloroethane, Reflux, 6-8 h   Intermediate_2_2 2,4-dichloro-6-methylpyrimidine Final_Product This compound Intermediate_2_2->Final_Product  Sodium Hydride, THF, 0°C to rt   Allyl_Alcohol Allyl_Alcohol Allyl_Alcohol->Final_Product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented procedure and is suitable for large-scale production.[1]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid (4 M)

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a cooling system, add methanol.

  • Under an inert atmosphere (e.g., nitrogen), cool the methanol to 0-5 °C using an ice bath.

  • Slowly add sodium methoxide to the stirred methanol, ensuring the temperature is maintained below 10 °C.

  • Once the sodium methoxide has dissolved, add dimethyl malonate, followed by the portion-wise addition of acetamidine hydrochloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

  • Stir the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by distillation under reduced pressure.

  • To the resulting residue, add water to dissolve the solid.

  • Adjust the pH of the solution to 1-2 with 4 M hydrochloric acid. This will cause the product to precipitate.

  • Cool the mixture to 0 °C and stir for 3-5 hours to ensure complete crystallization.

  • Collect the white solid by suction filtration.

  • Wash the solid with cold water and then with cold methanol.

  • Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Expected Yield: Approximately 86%.[1]

Step 2: Synthesis of 2,4-dichloro-6-methylpyrimidine

This procedure utilizes triphosgene as a safer chlorinating agent compared to phosphorus oxychloride or phosgene.[1]

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • N,N-diethylaniline

  • Dichloroethane

  • Triphosgene

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, add 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture.

  • Maintain the reflux for 6-8 hours after the addition is complete. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture successively with water and 4 M hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from dichloroethane to yield pure 2,4-dichloro-6-methylpyrimidine as a light yellow solid.

Expected Yield: Approximately 92%.[1]

Step 3: Synthesis of this compound

This protocol is an adaptation of a general method for the synthesis of 4-alkoxypyrimidines.

Materials:

  • 2,4-dichloro-6-methylpyrimidine

  • Allyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, slowly add allyl alcohol.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichloro-6-methylpyrimidine in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties and Yields of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4,6-dihydroxy-2-methylpyrimidineC₅H₆N₂O₂126.11>300~86
2,4-dichloro-6-methylpyrimidineC₅H₄Cl₂N₂163.0042-44~92
This compoundC₈H₉ClN₂O184.62--

Note: Data for the final product is to be determined upon synthesis and characterization.

Table 2: Spectroscopic Data for 2,4-dichloro-6-methylpyrimidine

SpectroscopyData
¹H NMR To be determined
¹³C NMR To be determined
IR (KBr) To be determined
MS (EI) To be determined

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR To be determined
¹³C NMR To be determined
IR (KBr) To be determined
MS (EI) To be determined

Workflow and Logic Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Step 1: Synthesize 4,6-dihydroxy-2-methylpyrimidine B Step 2: Synthesize 2,4-dichloro-6-methylpyrimidine A->B C Step 3: Synthesize this compound B->C D Work-up & Extraction C->D E Recrystallization / Column Chromatography D->E F Characterization (NMR, IR, MS, mp) E->F

Caption: Experimental workflow for the synthesis and purification.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.

  • Triphosgene is toxic and should be handled with caution.

  • The chlorination and quenching steps are exothermic and should be performed with adequate cooling.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. This versatile intermediate is crucial for the development of novel therapeutic agents. The clear, step-by-step instructions, coupled with the tabulated data and workflow diagrams, provide researchers and drug development professionals with a comprehensive guide for producing this key building block in a laboratory or pilot plant setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-(allyloxy)-2-chloro-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may be deactivated due to oxidation or improper storage.[1] 2. Inefficient Oxidative Addition: The C-Cl bond of the 2-chloropyrimidine is relatively strong, making oxidative addition challenging.[2] 3. Poor Reagent Quality: Degradation of the boronic acid/ester, or impurities in solvents and bases.[1] 4. Suboptimal Base: The chosen base may not be strong or soluble enough to facilitate transmetalation effectively.[2] 5. Incorrect Solvent System: The solvent may not adequately solubilize all reaction components.1. Use fresh, high-quality palladium catalyst and phosphine ligands. Ensure proper storage under an inert atmosphere.[1] 2. Employ highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[2] Consider a Pd(0) source or an efficient precatalyst system.[2] 3. Use fresh, high-purity boronic acid/ester. Employ anhydrous and degassed solvents.[1] 4. Screen a variety of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[2][3] 5. A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, DMF) with water can be beneficial.[4]
Side Product Formation 1. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, especially with electron-deficient boronic acids.[1] 2. Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often promoted by oxygen.[2] 3. Hydrolysis of Allyloxy Group: The allyloxy group may be sensitive to certain reaction conditions.1. Use milder bases such as K₃PO₄ or KF.[1] Ensure anhydrous conditions, as water can be a proton source.[1] Consider using a more stable boronic ester (e.g., pinacol ester). 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2] 3. Monitor the reaction temperature closely and consider if a lower temperature can be effective with a more active catalyst system.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.1. Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[2] Microwave irradiation can also be explored to shorten reaction times.[4] 2. Increase catalyst loading or use a more robust catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?

For challenging substrates like 2-chloropyrimidines, traditional catalysts such as Pd(PPh₃)₄ may not be sufficient.[3] It is highly recommended to use more advanced catalyst systems. These typically consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.

Catalyst System Component Examples Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0) in situ.
Ligand SPhos, XPhos, RuPhos (Buchwald Ligands)Promote the difficult oxidative addition of the C-Cl bond and stabilize the palladium catalyst.[2]
Pre-formed Catalyst SPhos-Pd-G3, XPhos-Pd-G3Offer convenience and high activity.

Q2: Which base should I choose for this reaction?

The choice of base is critical for activating the boronic acid for the transmetalation step.[2] For 2-chloropyrimidines, a relatively strong base is often required.

Base Typical Equivalents Notes
Potassium Phosphate (K₃PO₄) 2 - 3Often a very effective base for challenging Suzuki couplings.[2]
Cesium Carbonate (Cs₂CO₃) 2 - 3Another strong base that can be highly effective.[3]
Potassium Carbonate (K₂CO₃) 2 - 3A common and often effective choice.[4]
Potassium Fluoride (KF) 2 - 3A milder option that can sometimes reduce side reactions like protodeboronation.[3]

Q3: What is the optimal solvent for this Suzuki coupling?

A mixture of an aprotic polar solvent and water is often optimal. The water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[4]

Solvent System Typical Ratio Rationale
1,4-Dioxane / Water 2:1 to 4:1A widely used and effective solvent system for Suzuki couplings.[4]
Toluene / Water 4:1Another common choice, particularly for higher temperature reactions.
THF / Water 4:1A good alternative to dioxane.

Q4: At what temperature and for how long should I run the reaction?

Typically, these reactions are heated to ensure a reasonable reaction rate.[2]

Parameter Recommendation
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

General Protocol for Suzuki Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Inert Atmosphere Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).[3]

  • Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor and the ligand (if not using a pre-formed catalyst).

  • Solvent Addition: Add the degassed solvent system via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Optimization

G cluster_start Initial Reaction Setup cluster_screening Optimization Screening cluster_analysis Analysis A Substrate: this compound J Monitor by TLC/LC-MS A->J B Boronic Acid/Ester B->J C Initial Catalyst: e.g., Pd(PPh3)4 C->J D Initial Base: e.g., K2CO3 D->J E Initial Solvent: e.g., Dioxane/Water E->J F Screen Ligands (e.g., SPhos, XPhos) F->J G Screen Bases (e.g., K3PO4, Cs2CO3) G->J H Screen Solvents (e.g., Toluene, THF) H->J I Vary Temperature (80-120 °C) I->J K Analyze Yield and Purity J->K K->F Low Yield/ Side Products K->G Low Yield/ Side Products K->H Low Yield/ Side Products K->I Low Yield/ Side Products L Optimized Conditions K->L High Yield/ Good Purity M Scale-up Reaction L->M

Caption: Workflow for optimizing Suzuki coupling conditions.

Troubleshooting Logic Diagram

G cluster_sm_unreacted Starting Material Unreacted cluster_sm_reacted Starting Material Reacted start Low Yield or No Reaction q1 Is Starting Material Consumed? start->q1 a1 Increase Temperature q1->a1 No q2 Complex Mixture of Byproducts? q1->q2 Yes end Improved Yield a1->end a2 Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand) a2->end a3 Screen Stronger Bases (e.g., K3PO4) a3->end b1 Lower Reaction Temperature q2->b1 Yes q2->end No, Desired Product with Low Recovery b1->end b2 Screen Different Bases (e.g., KF) b2->end b3 Ensure Thorough Degassing b3->end

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound from 2,4-dichloro-6-methylpyrimidine and allyl alcohol typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common byproducts arise from issues of regioselectivity and over-reaction.

  • Isomeric Byproduct: The primary and most common byproduct is the constitutional isomer, 2-(Allyloxy)-4-chloro-6-methylpyrimidine . This occurs because the chlorine atoms at the C2 and C4 positions of the pyrimidine ring are both susceptible to nucleophilic attack. The presence of an electron-donating methyl group at the C6 position can influence the regioselectivity, often leading to a mixture of the C4 (desired) and C2 (isomeric byproduct) substituted products.

  • Disubstitution Byproduct: Another potential byproduct is 2,4-bis(allyloxy)-6-methylpyrimidine . This results from the substitution of both chlorine atoms by the allyloxy group. This is more likely to occur if an excess of the allyl alcohol nucleophile or prolonged reaction times are employed.

Q2: How can I minimize the formation of the 2-(Allyloxy)-4-chloro-6-methylpyrimidine isomer?

A2: Controlling the regioselectivity is key to minimizing the formation of the unwanted isomer. Several factors can be adjusted:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable product, which is often the desired 4-substituted isomer.

  • Choice of Base and Solvent: The nature of the base used to deprotonate the allyl alcohol and the solvent system can influence the regioselectivity. For instance, using a milder base and a non-polar aprotic solvent may enhance selectivity for the C4 position.

  • Slow Addition of Reagents: A slow, controlled addition of the allyloxide nucleophile to the solution of 2,4-dichloro-6-methylpyrimidine can help to favor substitution at the more reactive C4 position.

Q3: What reaction conditions favor the formation of the desired this compound?

A3: While specific yields can vary, the reaction is typically carried out by reacting 2,4-dichloro-6-methylpyrimidine with allyl alcohol in the presence of a base. The general principle involves the formation of a sodium allyloxide which then acts as the nucleophile.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired product - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the base is strong enough to fully deprotonate the allyl alcohol. - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
- Formation of significant amounts of the 2-allyloxy isomer.- Optimize reaction conditions to favor C4 substitution (see FAQ 2).
- Hydrolysis of the starting material or product during workup.- Ensure anhydrous conditions during the reaction and perform the aqueous workup at a low temperature.
High percentage of the 2,4-bis(allyloxy)-6-methylpyrimidine byproduct - Excess of allyl alcohol/base used.- Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of allyl alcohol and base.
- Prolonged reaction time or high temperature.- Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed.
Difficulty in separating the desired product from the isomeric byproduct - Similar polarities of the two isomers.- Employ high-performance column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Allyl alcohol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Preparation of Sodium Allyloxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add allyl alcohol (1.0 equivalent) dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with 2,4-Dichloro-6-methylpyrimidine: Cool the freshly prepared sodium allyloxide solution back to 0 °C.

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium allyloxide solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the isomeric byproduct and any unreacted starting material.

Visualizing the Reaction Pathway

Synthesis_Byproducts Synthesis of this compound and Potential Byproducts A 2,4-Dichloro-6-methylpyrimidine C This compound (Desired Product) A->C Nucleophilic Substitution at C4 D 2-(Allyloxy)-4-chloro-6-methylpyrimidine (Isomeric Byproduct) A->D Nucleophilic Substitution at C2 B Allyl Alcohol + Base B->C B->D E 2,4-bis(Allyloxy)-6-methylpyrimidine (Disubstitution Byproduct) B->E C->E Further Substitution D->E Further Substitution

Caption: Reaction scheme showing the formation of the desired product and common byproducts.

troubleshooting low yield in 4-(Allyloxy)-2-chloro-6-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Troubleshooting Guide: Low Yield in this compound Reactions

Low yields in the synthesis of this compound, typically prepared via a Williamson ether synthesis from 2,4-dichloro-6-methylpyrimidine and allyl alcohol, can be attributed to several factors. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Incomplete Reaction or Low Conversion Rate

Question: My reaction appears to stop before all the 2,4-dichloro-6-methylpyrimidine is consumed, resulting in a low yield of the desired 4-(allyloxy) product. What are the potential causes and how can I improve the conversion?

Answer: Incomplete conversion is a common problem that can often be resolved by optimizing the reaction conditions. Here are the key factors to consider:

  • Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of allyl alcohol to form the more nucleophilic alkoxide.

    • Troubleshooting:

      • Ensure the base is strong enough to deprotonate allyl alcohol effectively. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

      • Use at least a stoichiometric equivalent of the base relative to the allyl alcohol. An excess of the base (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

      • Ensure the base is fresh and has been stored under appropriate anhydrous conditions, as absorbed moisture can quench the base.

  • Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Troubleshooting:

      • If the reaction is being run at room temperature, consider gently heating the reaction mixture. Temperatures between 50-80 °C are often employed for Williamson ether syntheses.[1]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and avoid decomposition at excessively high temperatures.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Troubleshooting:

      • Extend the reaction time and monitor the disappearance of the starting material by TLC. Reactions can take anywhere from a few hours to overnight.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction, which complicates purification and lowers the yield of this compound. What are the likely side reactions and how can I minimize them?

Answer: The formation of byproducts is a frequent cause of low yields. Here are the most probable side reactions and strategies to mitigate them:

  • Dialkoxylation (Formation of 4,6-di(allyloxy)-2-chloropyrimidine): The second chlorine atom on the pyrimidine ring can also be substituted by the allyl alkoxide, leading to the formation of a dialkoxylated byproduct.

    • Troubleshooting:

      • Control Stoichiometry: Use a controlled amount of allyl alcohol (typically 1.0 to 1.1 equivalents) to favor monosubstitution.

      • Lower Reaction Temperature: Higher temperatures can promote the second substitution. Running the reaction at the lowest effective temperature can improve selectivity.

      • Slow Addition: Adding the allyl alcohol or the base dropwise to the solution of 2,4-dichloro-6-methylpyrimidine can help maintain a low concentration of the nucleophile and favor monosubstitution.

  • Hydrolysis of the Starting Material: If there is water present in the reaction, the 2,4-dichloro-6-methylpyrimidine can hydrolyze to form hydroxy-substituted pyrimidines.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their impact on yield, based on general principles of the Williamson ether synthesis and related pyrimidine reactions.

ParameterConditionPotential Outcome on YieldTroubleshooting Recommendation
Base Weak Base (e.g., NaHCO₃)LowUse a stronger base like NaH, K₂CO₃, or NaOH.
Insufficient Amount (<1 eq.)LowUse a slight excess (1.1-1.5 eq.) of base.
Solvent Protic (e.g., Ethanol)ModerateConsider polar aprotic solvents like DMF or acetonitrile for better solubility and reaction rates.[1]
Wet SolventLowUse anhydrous solvents.
Temperature Too Low (e.g., Room Temp)Low / Slow ReactionGently heat to 50-80 °C and monitor by TLC.
Too HighLow (due to side products)Optimize for the lowest effective temperature.
Reactant Ratio Excess Allyl Alcohol (>1.5 eq.)Low (due to dialkoxylation)Use 1.0-1.1 equivalents of allyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a Williamson ether synthesis, which is a nucleophilic aromatic substitution (SNAAr). First, a base is used to deprotonate allyl alcohol, forming the allyl alkoxide. This alkoxide then acts as a nucleophile and attacks the electron-deficient C4 position of the 2,4-dichloro-6-methylpyrimidine ring, displacing the chloride ion and forming the desired ether linkage.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2,4-dichloro-6-methylpyrimidine), the product (this compound), and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the best practices for purifying the final product?

A3: After the reaction is complete, a typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying the organic layer. For purification, column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexane is a good starting point for elution. Recrystallization from a suitable solvent system can also be used to obtain a highly pure product.

Q4: I am seeing a byproduct with a similar Rf to my product on the TLC plate. What could it be?

A4: A byproduct with a similar polarity to your product could be the dialkoxylated pyrimidine (4,6-di(allyloxy)-2-chloropyrimidine) or an isomer where the allyloxy group is at the 2-position, although substitution at the 4-position is generally favored. Careful column chromatography with a shallow solvent gradient should help to separate these compounds.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis for similar pyrimidine compounds.[1]

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Allyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add allyl alcohol (1.05 eq.) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Mandatory Visualizations

Reaction Workflow

ReactionWorkflow reagents 2,4-Dichloro-6-methylpyrimidine + Allyl Alcohol + Base reaction Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) reagents->reaction workup Quenching, Extraction, & Washing reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic start Low Yield Observed check_conversion Check Reaction Conversion (TLC Analysis) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low side_products Significant Side Products check_conversion->side_products High, with byproducts optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use Stronger/More Base incomplete->optimize_conditions adjust_stoichiometry Adjust Stoichiometry: - Use 1.0-1.1 eq. Allyl Alcohol - Lower Temperature side_products->adjust_stoichiometry anhydrous Ensure Anhydrous Conditions side_products->anhydrous complete Complete Conversion optimize_conditions->complete adjust_stoichiometry->complete anhydrous->complete

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

preventing homocoupling in Suzuki reactions with 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with 4-(Allyloxy)-2-chloro-6-methylpyrimidine and encountering challenges with homocoupling byproducts. Here, you'll find detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to enhance the yield and purity of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction with this compound, and why is it problematic?

A1: Homocoupling is a significant side reaction where two molecules of your boronic acid reagent react with each other, forming a symmetrical biaryl byproduct.[1][2] This is detrimental to your synthesis as it consumes the boronic acid, lowers the yield of the intended product, and introduces impurities that can be difficult to separate due to their structural similarities to the target molecule.[2]

Q2: What are the primary causes of homocoupling in my palladium-catalyzed reaction?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] These Pd(II) species can then promote the homocoupling of your boronic acid.[1][3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also lead to the formation of these problematic Pd(II) species.[1][4]

Q3: How does the choice of palladium catalyst and ligand affect the formation of homocoupling byproducts?

A3: The selection of the palladium source and its coordinating ligand is critical for minimizing homocoupling.[5]

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be advantageous as it bypasses the in-situ reduction step that can sometimes trigger homocoupling.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended.[1][5] Ligands like SPhos and XPhos can accelerate the final reductive elimination step of the catalytic cycle, which outcompetes the pathways leading to homocoupling.[1][6]

Q4: Can the base and solvent system I'm using contribute to increased homocoupling?

A4: Yes, the choice of base and solvent can significantly influence the reaction's outcome.

  • Base: The base activates the boronic acid for transmetalation.[7][8] While a base is necessary, overly strong bases can sometimes promote side reactions. The optimal base is often substrate-dependent, and screening may be necessary.[5] Inorganic bases are often superior to organic bases in aqueous media.[9]

  • Solvent: Solvents can stabilize the catalyst and reagents, and modulate reactivity.[10][11] It is crucial to use rigorously degassed solvents to minimize the presence of dissolved oxygen, a key contributor to homocoupling.[4][12] Common solvent systems include mixtures like dioxane/water.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to identifying and resolving issues with homocoupling in the Suzuki reaction of this compound.

Problem Potential Cause Recommended Action Expected Outcome
High levels of boronic acid homocoupling byproduct observed Presence of dissolved oxygen in the reaction mixture.Rigorously degas all solvents and the reaction setup. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before use and maintaining a positive pressure of inert gas throughout the reaction.[4][12]Reduces the oxidation of the Pd(0) catalyst to Pd(II), a key species that promotes the homocoupling pathway.[4]
Use of a Pd(II) precatalyst without complete reduction to active Pd(0).Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][4] If a Pd(II) source is used, the addition of a mild reducing agent, such as potassium formate, can be beneficial.[12][13]Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[12]
Inappropriate ligand choice for the chloro-pyrimidine substrate.Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs).[5] These ligands promote the desired cross-coupling pathway.Stabilizes the palladium catalyst and accelerates the reductive elimination step, disfavoring homocoupling.[1][5]
Suboptimal base or solvent conditions.Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and ensure the solvent (e.g., 1,4-dioxane, THF) is anhydrous and thoroughly degassed.[5]Optimizes the rate of the desired reaction over side reactions.
Reaction temperature is too high.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]Suppresses the rate of homocoupling, which can be more sensitive to higher temperatures.[5]

Visual Troubleshooting Workflow

G start Start: Homocoupling Observed degas Is the reaction rigorously degassed? start->degas catalyst What is the palladium source? (Pd(0) or Pd(II)) degas->catalyst Yes action_degas Action: Improve degassing protocol (e.g., sparging, freeze-pump-thaw) degas->action_degas No ligand Is the ligand appropriate? (e.g., bulky, electron-rich) catalyst->ligand Pd(0) action_pd0 Action: Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) catalyst->action_pd0 Pd(II) action_reducer Action: Add a mild reducing agent if using Pd(II) catalyst->action_reducer Pd(II) conditions Have reaction conditions been optimized? (Base, Solvent, Temp.) ligand->conditions Yes action_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand->action_ligand No action_conditions Action: Screen bases, solvents, and lower reaction temperature conditions->action_conditions No end Homocoupling Minimized conditions->end Yes action_degas->degas action_pd0->ligand action_reducer->ligand action_ligand->conditions action_conditions->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Experimental Protocols

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • Inerting the System: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via a syringe.[5]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.[1][14]

Visual Representation of Catalytic Cycle and Side Reaction

Suzuki_Cycle cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA O2 O2 Pd0->O2 Oxidation PdII_complex R1-Pd(II)-X OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_diaryl R1-Pd(II)-R2 Transmetalation->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product R1-R2 (Desired Product) RE->Product R1X R1-X (Aryl Halide) R1X->OA R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->Transmetalation PdII_oxidized Pd(II) Homocoupling Homocoupling PdII_oxidized->Homocoupling O2->PdII_oxidized R2R2 R2-R2 (Byproduct) Homocoupling->R2R2 Pd0_homo Pd(0)L_n Homocoupling->Pd0_homo regenerates Pd(0) R2BOH2_homo 2x R2-B(OH)2 R2BOH2_homo->Homocoupling

Caption: Suzuki cycle vs. the oxygen-induced homocoupling side reaction.

References

Technical Support Center: Regioselective Substitutions on 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in substitution reactions on the 4-(allyloxy)-2-chloro-6-methylpyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

In pyrimidine systems, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. However, in your substrate, the C4 position is already substituted with an allyloxy group. The presence of an electron-donating methyl group at the C6 position is known to activate the C2 position for nucleophilic attack. Therefore, nucleophilic aromatic substitution (SNAr) is expected to occur selectively at the C2 position.

Q2: My SNAr reaction at the C2 position is sluggish or not proceeding. What are the common causes and how can I troubleshoot this?

Several factors can lead to low or no conversion in SNAr reactions on this substrate. Here are the primary troubleshooting steps:

  • Nucleophile Reactivity: The nucleophile may not be strong enough. Consider using a stronger nucleophile or activating it with a suitable base.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. Microwave irradiation can also be an effective method for accelerating the reaction.

  • Base: If your nucleophile requires deprotonation, ensure you are using a sufficiently strong and non-nucleophilic base to avoid side reactions.

Q3: I am attempting a Suzuki coupling at the C2 position, but I am observing low yields and decomposition of my starting material. What can I do to improve the reaction?

Suzuki couplings on 2-chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are some optimization strategies:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the palladium to the C-Cl bond.

  • Base: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility of the base can play a significant role.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.

  • Inert Atmosphere: It is essential to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.

Q4: How can I achieve a successful Buchwald-Hartwig amination at the C2 position of this compound?

Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination at the C2 position hinges on the proper selection of the catalytic system and reaction conditions.

  • Catalyst and Ligand: Use a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) in combination with a sterically hindered and electron-rich biarylphosphine ligand.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for aminations of aryl chlorides.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, 1,4-dioxane, or THF are recommended.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to promote the challenging oxidative addition step.

Troubleshooting Guides

Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Insufficiently reactive nucleophileUse a stronger nucleophile or increase its concentration. If applicable, use a stronger base to deprotonate the nucleophile.
Inappropriate solventSwitch to a polar aprotic solvent like DMF, DMSO, or NMP.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave heating.
Steric hindranceIf the nucleophile is bulky, consider a less sterically demanding alternative if possible.
Problem 2: Poor Yields in Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Potential Cause Troubleshooting Step
Inactive catalystUse a fresh source of palladium catalyst and ligand. Consider using a more active pre-catalyst.
Inappropriate ligandScreen a variety of bulky, electron-rich phosphine ligands.
Ineffective baseFor Suzuki, try different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). For Buchwald-Hartwig, ensure NaOtBu is fresh and anhydrous.
Oxygen contaminationThoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).
Presence of water (for Buchwald-Hartwig)Use anhydrous solvents and reagents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL/mmol), add the nucleophile (1.1-1.5 eq).

  • If the nucleophile is an alcohol or thiol, add a non-nucleophilic base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommendation
Solvent DMF, DMSO, NMP, Acetonitrile
Base (if required) NaH, K₂CO₃, Cs₂CO₃, DBU
Temperature 25 °C to 120 °C (or microwave)
Nucleophile Equivalents 1.1 - 1.5
General Protocol for Suzuki Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Recommendation
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligand
Ligand (if needed) SPhos, XPhos, P(tBu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O
Temperature 80 - 110 °C
General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until completion.

  • Cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Recommendation
Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycles
Ligand XPhos, RuPhos, BrettPhos
Base NaOtBu, LHMDS, K₃PO₄
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80 - 110 °C

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product start_pyrimidine 4-(Allyloxy)-2-chloro- 6-methylpyrimidine meisenheimer Meisenheimer Complex (Anionic σ-complex) start_pyrimidine->meisenheimer Nucleophilic Attack at C2 nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product 2-Substituted-4-(allyloxy)- 6-methylpyrimidine meisenheimer->product Elimination of Cl⁻ Troubleshooting_Workflow start Low Yield or No Reaction check_reaction_type Reaction Type? start->check_reaction_type snar SNAr check_reaction_type->snar SNAr pd_coupling Pd-Catalyzed Cross-Coupling check_reaction_type->pd_coupling Suzuki/ Buchwald snar_q1 Check Nucleophile & Base Strength snar->snar_q1 pd_q1 Check Inert Atmosphere pd_coupling->pd_q1 snar_a1_ok OK snar_q1->snar_a1_ok snar_a1_nok Increase Strength snar_q1->snar_a1_nok snar_q2 Check Solvent & Temperature snar_a1_ok->snar_q2 snar_a2_nok Use Polar Aprotic/ Increase Temp snar_q2->snar_a2_nok snar_a2_ok OK pd_a1_ok OK pd_q1->pd_a1_ok pd_a1_nok Degas Solvents/ Use Inert Gas pd_q1->pd_a1_nok pd_q2 Check Catalyst & Ligand pd_a1_ok->pd_q2 pd_a2_ok OK pd_q2->pd_a2_ok pd_a2_nok Screen Ligands/ Use Pre-catalyst pd_q2->pd_a2_nok pd_q3 Check Base & Solvent pd_a2_ok->pd_q3 pd_a3_nok Ensure Anhydrous/ Correct Base pd_q3->pd_a3_nok pd_a3_ok OK

Technical Support Center: Purification of 4-(Allyloxy)-2-chloro-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(allyloxy)-2-chloro-6-methylpyrimidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low or No Recovery of the Desired Compound After Column Chromatography

  • Question: I ran a column to purify my this compound derivative, but I can't find my compound in any of the fractions. What could have gone wrong?

  • Answer: Several factors could lead to the loss of your compound during column chromatography. Consider the following possibilities and solutions:

    • Compound Instability: Your target molecule might be unstable on silica gel.[1] To check for this, you can run a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and elute it again in the same solvent system. The appearance of new spots or streaking suggests degradation.[2] If instability is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]

    • Inappropriate Solvent System: The polarity of your eluent may be too low to elute your compound. An ideal Rf value on a TLC for good separation is typically between 0.2 and 0.4.[2] If your compound's Rf is very low, you need to increase the eluent's polarity. For pyrimidine derivatives, common solvent systems include mixtures of hexane and ethyl acetate.[2] You can gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) or add a small amount of an even more polar solvent like methanol.[2]

    • Compound Eluted in the Solvent Front: If your solvent system is too polar, your compound may have eluted very quickly with the solvent front.[2] It is crucial to collect and analyze the initial fractions by TLC.[2] If you find your compound in these early fractions, you will need to repeat the chromatography with a less polar solvent system.[2]

    • Dilute Fractions: It's possible your compound eluted but is spread across many fractions at a very low concentration.[2] Try concentrating a selection of the fractions where you expected your compound to be and re-analyze them by TLC.[2]

Issue 2: Co-elution of Impurities with the Product in Column Chromatography

  • Question: My purified fractions still show the presence of impurities with a similar Rf to my product. How can I improve the separation?

  • Answer: Achieving high purity when impurities have similar polarities to your product is a common challenge.[1] Here are some strategies to enhance separation:

    • Optimize the Solvent System: Experiment with different solvent systems. Sometimes, using a solvent mixture with different selectivities (e.g., dichloromethane/methanol or toluene/acetone) can improve the separation of closely eluting spots.

    • Dry Loading: If your compound has poor solubility in the chromatography solvent, it can lead to band broadening and poor separation.[2] In such cases, adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.[2]

    • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can cause channeling and lead to inefficient separation.[2]

    • Alternative Chromatography Techniques: If optimizing normal-phase chromatography is unsuccessful, consider alternative methods like preparative HPLC or reverse-phase chromatography.[1][3]

Issue 3: The Compound "Oils Out" or Forms an Amorphous Solid During Recrystallization

  • Question: I'm trying to recrystallize my this compound derivative, but it's precipitating as an oil or an amorphous solid instead of crystals. What should I do?

  • Answer: "Oiling out" or amorphous precipitation often occurs when the solution is supersaturated or cools too quickly.[4] Here are some troubleshooting steps:

    • Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[4] Insulating the flask can further slow the cooling rate.

    • Adjust the Solvent System:

      • If the compound is too soluble, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[3] Add the anti-solvent dropwise to the hot solution until you see persistent turbidity, then allow it to cool slowly.[4]

      • If the compound is not soluble enough, you may need to use a different solvent or a solvent mixture.[4]

    • Seeding: If you have a small amount of the pure crystalline product, adding a "seed crystal" to the cooled solution can induce crystallization.[4]

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and promote crystal growth.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for this compound derivatives?

    • A1: The most common purification methods are column chromatography on silica gel and recrystallization.[1][4] For very high purity requirements or for separating challenging mixtures, preparative High-Performance Liquid Chromatography (HPLC) may be used.[1]

  • Q2: How can I monitor the progress of my purification?

    • A2: Thin-Layer Chromatography (TLC) is a fast and effective way to monitor your purification.[4] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same plate, you can track the separation and identify the fractions containing your desired product.[4]

  • Q3: What are some potential impurities I might encounter during the synthesis of these derivatives?

    • A3: Common impurities can include unreacted starting materials, side-products from reactions on the pyrimidine ring (such as dimerization or rearrangement), and isomers if the reaction lacks regioselectivity.[1] Over-alkylation or acylation can also lead to side-products.[1]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Pyrimidine Derivatives

PolaritySolvent System ExampleTypical Application
Low to MediumHexane / Ethyl Acetate (Gradient)General purification of moderately polar pyrimidine derivatives.[2]
Medium to HighDichloromethane / Methanol (Gradient)For more polar pyrimidine derivatives or when better separation is needed.
LowToluene / Acetone (Gradient)An alternative system with different selectivity.

Note: The optimal solvent system must be determined empirically for each specific derivative using TLC analysis.

Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Good for many moderately polar compounds.
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77Often used in combination with a non-polar solvent like hexane.
Hexane/HeptaneNon-polar69 / 98Typically used as an "anti-solvent" or for non-polar compounds.
TolueneNon-polar111Can be useful for compounds that require a higher temperature for dissolution.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates of the crude reaction mixture in various solvent combinations. Aim for an Rf of 0.2-0.4 for the desired product.[2]

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or wet slurry method. Ensure the packing is uniform and free of cracks or bubbles.[2]

    • Equilibrate the column by running the initial, least polar solvent system through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the column solvent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Begin eluting with the determined solvent system, starting with a lower polarity if a gradient is being used.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your crude product in different solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., using a hot plate with a water bath) while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 4-(Allyloxy)-2-chloro- 6-methylpyrimidine Derivative tlc_analysis TLC Analysis to Determine Purity & Conditions crude_product->tlc_analysis purification_choice Choose Purification Method tlc_analysis->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Impurities with different polarity recrystallization Recrystallization purification_choice->recrystallization Crystalline solid with solubility difference hplc Preparative HPLC purification_choice->hplc High purity needed/ Difficult separation purity_check Purity Check (TLC, NMR, etc.) column_chrom->purity_check recrystallization->purity_check hplc->purity_check purity_check->purification_choice Impurities remain pure_product Pure Product purity_check->pure_product Purity > 95% troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Attempt Fails issue What is the issue? start->issue no_product No Product Recovered issue->no_product Column impure_product Product is Impure issue->impure_product Column oiling_out Compound Oils Out issue->oiling_out Recrystallization low_recovery Low Recovery issue->low_recovery Recrystallization check_stability Check Stability on TLC no_product->check_stability Possible Degradation change_eluent Change Eluent Polarity no_product->change_eluent Rf too low/high check_front Check Solvent Front no_product->check_front optimize_separation Optimize Separation impure_product->optimize_separation Co-elution optimize_separation->change_eluent slow_cooling Slow Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent/Add Anti-solvent oiling_out->change_solvent check_solubility Check Solubility in Cold Solvent low_recovery->check_solubility check_solubility->change_solvent Too Soluble

References

managing impurities in the synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting materials are still present. - Temperature: Ensure the reaction is maintained at the optimal temperature. For the related synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a mild temperature of approximately 20°C was effective.[1] Higher temperatures may be required but could also lead to increased side products.
Suboptimal Base - Base Strength: A sufficiently strong base is required to deprotonate allyl alcohol to form the more nucleophilic allyloxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. - Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the base to ensure complete deprotonation of allyl alcohol.
Degradation of Product - Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. Work up the reaction under neutral or slightly basic conditions to avoid acid-catalyzed hydrolysis.[2] - Work-up Procedure: Quench the reaction by adding it to cold water or a saturated ammonium chloride solution. Extract the product promptly into a suitable organic solvent.
Poor Quality Starting Materials - 2,4-dichloro-6-methylpyrimidine: Ensure the starting material is pure. Impurities from its synthesis, such as residual phosphoryl chloride or triphosgene, can interfere with the reaction.[3] - Allyl Alcohol: Use freshly distilled allyl alcohol to remove any oxidation or polymerization byproducts.[4]
Problem 2: Presence of Isomeric Impurity (2-Allyloxy-4-chloro-6-methylpyrimidine)

Background: The reaction of 2,4-dichloro-6-methylpyrimidine with a nucleophile can potentially occur at either the C2 or C4 position, leading to isomeric products. While nucleophilic substitution on 2,4-dichloropyrimidines is often C4 selective, the presence of an electron-donating methyl group at the C6 position can influence the regioselectivity, potentially favoring substitution at the C2 position.[2]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the reaction.

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used.[1] Experiment with different solvents to optimize for the desired isomer.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is often effective for separating isomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

    • Recrystallization: If the isomeric impurity is present in small amounts, recrystallization of the crude product may be sufficient to obtain the pure desired product.

Problem 3: Formation of Di-substituted Byproduct (2,4-Di(allyloxy)-6-methylpyrimidine)

Background: If an excess of the allyloxide nucleophile is used or if the reaction is allowed to proceed for too long, a second substitution reaction can occur, replacing the remaining chlorine atom with another allyloxy group.

Control Measures:

ParameterRecommendation
Stoichiometry Use a controlled amount of allyl alcohol and the base (ideally a slight excess, around 1.1 equivalents, relative to the dichloropyrimidine).
Reaction Monitoring Closely monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting dichloropyrimidine is consumed to minimize the formation of the di-substituted product.
Temperature Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the mono-substituted product.
Problem 4: Hydrolysis of the Chloro Group

Background: The chlorine atoms on the pyrimidine ring are susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the formation of 4-hydroxy-2-chloro-6-methylpyrimidine or 2-hydroxy-4-(allyloxy)-6-methylpyrimidine.[2]

Preventative Measures:

  • Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Work-up: During the work-up, neutralize the reaction mixture carefully. Avoid prolonged exposure to acidic or strongly basic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the reaction of 2,4-dichloro-6-methylpyrimidine with sodium allyloxide?

A1: Generally, nucleophilic aromatic substitution on 2,4-dichloropyrimidines favors substitution at the C4 position. However, the presence of the electron-donating methyl group at the C6 position can direct the nucleophilic attack to the C2 position. Therefore, a mixture of isomers is possible, and the major product should be determined experimentally.

Q2: How can I confirm the structure of the obtained product and identify any isomeric impurities?

A2: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: The chemical shift and coupling patterns of the pyrimidine ring proton and the methyl group protons will be different for the C2- and C4-allyloxy isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will differ significantly between the two isomers.

  • Mass Spectrometry: This will confirm the molecular weight of the product and any impurities.

  • 2D NMR (e.g., HMBC, NOESY): These techniques can provide definitive structural confirmation by showing correlations between protons and carbons.

Q3: What are the potential impurities originating from the starting materials?

A3:

  • From 2,4-dichloro-6-methylpyrimidine: The synthesis of this starting material from 4,6-dihydroxy-2-methylpyrimidine often uses reagents like POCl₃ or triphosgene.[3] Incomplete reaction or purification can leave residual starting material or related chlorinated byproducts.

  • From Allyl Alcohol: Commercial allyl alcohol can contain impurities such as propanol, propionaldehyde, or polymers.[4] Using freshly distilled allyl alcohol is recommended.

Q4: Can the allyl group in the product undergo any side reactions?

A4: Yes, under certain conditions, the allyl ether can isomerize to the thermodynamically more stable prop-1-enyl ether. This is more likely to occur in the presence of strong bases or transition metal catalysts.[5] This isomerization can typically be avoided by using controlled reaction conditions and appropriate work-up procedures.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure[1])

  • Preparation of Sodium Allyloxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous allyl alcohol (1.1 equivalents) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in a dry aprotic solvent (e.g., THF, DMF) at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Reaction with 2,4-dichloro-6-methylpyrimidine: Cool the freshly prepared sodium allyloxide solution to 0 °C. Add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in the same dry solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting dichloropyrimidine.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to isolate the desired this compound.

Visualizations

Impurity_Formation_Pathway cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products & Impurities 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine Reaction Mixture Reaction Mixture 2,4-Dichloro-6-methylpyrimidine->Reaction Mixture Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Mixture This compound This compound Reaction Mixture->this compound Desired Pathway 2-(Allyloxy)-4-chloro-6-methylpyrimidine 2-(Allyloxy)-4-chloro-6-methylpyrimidine Reaction Mixture->2-(Allyloxy)-4-chloro-6-methylpyrimidine Isomer Formation 2,4-Di(allyloxy)-6-methylpyrimidine 2,4-Di(allyloxy)-6-methylpyrimidine Reaction Mixture->2,4-Di(allyloxy)-6-methylpyrimidine Disubstitution Hydrolysis Products Hydrolysis Products Reaction Mixture->Hydrolysis Products Hydrolysis Isomerized Product Isomerized Product This compound->Isomerized Product Isomerization

Caption: Potential impurity formation pathways in the synthesis.

Troubleshooting_Workflow Start Start Analyze Crude Product (TLC, HPLC, NMR) Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Crude Product (TLC, HPLC, NMR) Low Yield? Low Yield? Analyze Crude Product (TLC, HPLC, NMR)->Low Yield? Yes Yes Low Yield?->Yes Low Yield?->Yes Low Yield?->Yes No No Low Yield?->No Impurity Detected? Impurity Detected? Impurity Detected?->Yes Impurity Detected?->No Optimize Reaction Conditions Optimize Reaction Conditions Purify (Column Chromatography/Recrystallization) Purify (Column Chromatography/Recrystallization) Optimize Reaction Conditions->Purify (Column Chromatography/Recrystallization) Check Starting Material Purity Check Starting Material Purity Check Starting Material Purity->Purify (Column Chromatography/Recrystallization) Modify Work-up Procedure Modify Work-up Procedure Modify Work-up Procedure->Purify (Column Chromatography/Recrystallization) Identify Impurity Identify Impurity Isomeric Impurity? Isomeric Impurity? Identify Impurity->Isomeric Impurity? Isomeric Impurity?->Yes Isomeric Impurity?->No Di-substituted Impurity? Di-substituted Impurity? Di-substituted Impurity?->Yes Di-substituted Impurity?->No Hydrolysis Product? Hydrolysis Product? Hydrolysis Product?->Yes Hydrolysis Product?->No Adjust Stoichiometry Adjust Stoichiometry Adjust Stoichiometry->Purify (Column Chromatography/Recrystallization) Optimize Temperature & Time Optimize Temperature & Time Optimize Temperature & Time->Purify (Column Chromatography/Recrystallization) Ensure Anhydrous Conditions Ensure Anhydrous Conditions Ensure Anhydrous Conditions->Purify (Column Chromatography/Recrystallization) End End Purify (Column Chromatography/Recrystallization)->End Yes->Optimize Reaction Conditions Yes->Check Starting Material Purity Yes->Modify Work-up Procedure Yes->Identify Impurity Yes->Adjust Stoichiometry Yes->Optimize Temperature & Time Yes->Ensure Anhydrous Conditions No->Impurity Detected? No->Di-substituted Impurity? No->Hydrolysis Product? No->Purify (Column Chromatography/Recrystallization) No->End

References

Technical Support Center: Efficient Coupling Reactions with 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing coupling reactions with 4-(allyloxy)-2-chloro-6-methylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which type of coupling reaction is most suitable for this compound?

A1: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options for forming new carbon-carbon bonds at the C2 position of the pyrimidine ring. The choice of reaction will depend on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl substituents.

  • Heck Coupling: Suitable for coupling with alkenes.

  • Sonogashira Coupling: Used for coupling with terminal alkynes.

Q2: What are the key considerations when selecting a catalyst system for coupling with this substrate?

A2: Due to the relatively low reactivity of the C-Cl bond in 2-chloropyrimidines, the choice of an appropriate palladium catalyst and ligand is crucial for a successful reaction.[1][2] Highly active catalyst systems are often required.[3] Consider the following:

  • Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

  • Ligands: Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the oxidative addition of the aryl chloride to the palladium center.[3]

  • Base: The choice of base is critical and can significantly impact the reaction outcome. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). The optimal base is often substrate and ligand-dependent.

  • Solvent: Anhydrous and deoxygenated solvents such as 1,4-dioxane, toluene, or THF are typically used to prevent catalyst deactivation.

Q3: I am concerned about the stability of the allyloxy group under the reaction conditions. Is this a valid concern?

A3: Yes, this is a valid and important consideration. The allyloxy group can be sensitive to certain palladium catalysts and reaction conditions, potentially leading to undesired side reactions such as deallylation (cleavage of the allyl group) to form the corresponding pyrimidin-4-ol.[4][5] To minimize this risk:

  • Avoid harsh acidic conditions.

  • Be cautious with very strong bases at elevated temperatures, which can cause isomerization of the allyl group to a more labile vinyl ether.[4]

  • Screen different palladium catalysts and ligands, as some may be more prone to interacting with the allyl group. For instance, catalysts often used for deprotection, such as those that can form a π-allyl complex, should be used with caution.[4]

Q4: Can microwave irradiation be used to improve the reaction efficiency?

A4: Yes, microwave-assisted heating can be highly effective for these coupling reactions. It often leads to significantly shorter reaction times, improved yields, and can sometimes allow for lower catalyst loadings.[6][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium precatalyst and ligand are of high quality and have been stored correctly. Consider using a pre-formed, air-stable palladium precatalyst.
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand) to facilitate the activation of the C-Cl bond.[3]
Suboptimal Base Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical for the transmetalation step.[3]
Poor Solvent Choice Ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst.[8]
Protodeboronation of Boronic Acid This side reaction can be prevalent with certain boronic acids. Consider using the corresponding pinacol boronate ester, which is often more stable.
Cleavage of the Allyloxy Group If you observe the formation of the corresponding pyrimidin-4-ol, try milder reaction conditions (lower temperature, shorter reaction time) or screen different catalyst/ligand combinations that are less prone to interacting with the allyl group.[4]
Problem 2: Heck Reaction Fails or Gives Complex Mixture
Possible Cause Troubleshooting Steps
Low Reactivity of the Alkene Electron-rich olefins can be less reactive in Heck couplings. Consider using a higher reaction temperature or a more active catalyst system.
Side Reactions Isomerization of the alkene or the product can lead to a complex mixture. The choice of base and solvent can influence this. Consider using a milder base or a different solvent.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture. High temperatures over prolonged periods can also lead to catalyst decomposition.
Deallylation As with the Suzuki coupling, cleavage of the allyloxy group can occur. Analyze the crude reaction mixture for the presence of the corresponding pyrimidin-4-ol and adjust conditions accordingly.[4]
Problem 3: Sonogashira Coupling is Unsuccessful
Possible Cause Troubleshooting Steps
Ineffective Catalyst System For Sonogashira couplings of aryl chlorides, a robust catalyst system is often necessary. Consider using a palladium catalyst in combination with a suitable ligand and a copper(I) co-catalyst (e.g., CuI).[9][10]
Homocoupling of the Alkyne (Glaser Coupling) This is a common side reaction. Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which promotes homocoupling.
Inappropriate Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to both act as a base and a solvent. Ensure it is anhydrous and of high purity.
Cleavage of the Allyloxy Group Monitor for the formation of the pyrimidin-4-ol byproduct and adjust reaction conditions to be milder if this is observed.[4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for coupling reactions with related chloropyrimidine substrates. These can serve as a starting point for optimizing your reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted 2-Chloropyrimidines

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[6][11]
22-ChloropyrimidinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885[12]
32-Chloro-4-aminopyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄Toluene/H₂O1001695[13]

Table 2: Sonogashira Coupling of Halopyrimidines

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801275[5]
25-Bromo-2-chloropyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT690[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 100-120 °C) for a shorter duration.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyrimidine - Boronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Conventional or MW) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Tree start Low/No Product Yield catalyst Is the catalyst system appropriate and active? start->catalyst conditions Are the reaction conditions (base, solvent, temp) optimal? catalyst->conditions No solution1 Solution: - Use a more active ligand (e.g., Buchwald type, NHC) - Use a pre-formed catalyst catalyst->solution1 Yes side_reactions Are side reactions occurring? conditions->side_reactions No solution2 Solution: - Screen different bases (K₃PO₄, Cs₂CO₃) - Ensure anhydrous/degassed solvent - Optimize temperature conditions->solution2 Yes solution3 Solution: - Check for deallylation (use milder conditions) - Check for protodeboronation (use boronate ester) side_reactions->solution3

References

effect of base and solvent on 4-(Allyloxy)-2-chloro-6-methylpyrimidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Allyloxy)-2-chloro-6-methylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the chlorine atom at the C2 position of this compound in nucleophilic aromatic substitution (SNAr) reactions?

The chlorine atom at the C2 position is susceptible to nucleophilic attack. The pyrimidine ring is an electron-deficient system, which facilitates this type of reaction. However, the reactivity at the C2 position is generally less than that of a chlorine atom at the C4 position in analogous pyrimidines. The substitution reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride ion.

Q2: How do the allyloxy and methyl groups on the pyrimidine ring influence the reactivity of the C2-chloro group?

The 6-methyl group is an electron-donating group, which slightly deactivates the pyrimidine ring towards nucleophilic attack. The 4-allyloxy group is also generally considered electron-donating through resonance, which can further decrease the reactivity of the C2-chloro group compared to an unsubstituted 2-chloropyrimidine.

Q3: What are common nucleophiles used in reactions with this compound?

A wide range of nucleophiles can be used, with primary and secondary amines being the most common for the synthesis of 2-aminopyrimidine derivatives. Other nucleophiles such as alcohols, thiols, and stabilized carbanions can also be employed, though reaction conditions may need to be adjusted accordingly.

Q4: What is the typical role of a base in the amination of this compound?

In reactions with amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Q5: Which solvents are suitable for SNAr reactions with this substrate?

Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile (ACN). The choice of solvent can significantly impact the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Base is not effective.1. Consider using a more nucleophilic amine. For less reactive amines, stronger reaction conditions may be necessary. 2. Gradually increase the reaction temperature. Microwave irradiation can also be effective in driving the reaction to completion.[1] 3. Switch to a higher boiling point polar aprotic solvent like DMF or DMSO. 4. Ensure the base is anhydrous and used in sufficient quantity (typically 1.5-2.0 equivalents).
Formation of Multiple Products 1. Side reactions involving the allyloxy group. 2. Decomposition of starting material or product.1. Under strongly basic or high-temperature conditions, the allyloxy group could potentially undergo rearrangement or cleavage. Monitor the reaction closely and consider milder conditions. 2. High temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. If the product is polar, perform multiple extractions with an appropriate organic solvent. Brine washes can help to break up emulsions and reduce the solubility of the product in the aqueous layer. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through a pad of celite can also be effective.
Inconsistent Yields 1. Presence of moisture in reagents or solvents. 2. Incomplete reaction or formation of side products.1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Data Presentation

The following table summarizes representative reaction conditions for the amination of a closely related analog, 2-amino-4-chloro-6-methylpyrimidine, with various amines. This data can serve as a starting point for optimizing reactions with this compound.

EntryAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference Compound
1N-methylpiperazinePropanolTriethylamine120-140 (Microwave)0.25-0.5N/A2-amino-4-chloropyrimidine[1]
2Substituted anilinesNone (neat)Triethylamine80-905-1478-852-amino-4,6-dichloropyrimidine[2]
32,3-dimethylanilineEthanolTriethylamineReflux65Low (due to byproducts)Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate[3]
4PyrrolidineWater with HPMCKOHRoom TempN/A902,4,5-trichloropyrimidine[4]

Note: N/A indicates that the specific quantitative yield was not provided in the source document for that particular reaction. The yields and reaction times are highly dependent on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for the Amination of this compound

This protocol provides a general procedure for the reaction with a primary or secondary amine. Optimization of the solvent, base, temperature, and reaction time may be necessary for specific substrates.

  • Reactant Preparation: To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine nucleophile (1.1-1.5 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). The reaction can be heated using a conventional oil bath or a microwave reactor.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

experimental_workflow start Start reactants Combine this compound, Amine, Solvent, and Base start->reactants reaction Heat and Stir (Conventional or Microwave) reactants->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup Reaction Complete purification Purification (Chromatography or Recrystallization) workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for the amination of this compound.

logical_relationship cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions A This compound G S_NAr Reaction A->G B Amine Nucleophile B->G C Base (e.g., TEA, DIPEA) C->G D Solvent (e.g., DMF, DMSO) D->G E Temperature E->G F Reaction Time F->G H Product (2-Amino-4-(allyloxy)-6-methylpyrimidine) G->H I Byproducts (e.g., HCl salt of base) G->I

Caption: Logical relationship of reactants and conditions in the SNAr reaction.

References

workup procedure to remove palladium catalyst from 4-(Allyloxy)-2-chloro-6-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 4-(Allyloxy)-2-chloro-6-methylpyrimidine.

Troubleshooting Guide

This section addresses common issues encountered during the palladium catalyst workup and provides step-by-step solutions.

Problem 1: Incomplete Removal of Palladium Catalyst by Filtration

  • Symptoms: Black particles observed in the filtrate; filtrate appears gray or black; subsequent analytical tests show high palladium content.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective Filtration Medium 1. Use a Finer Filter: If using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed: Ensure the Celite® pad is well-packed and is 1-2 cm thick. Pre-wetting the Celite® with the reaction solvent can enhance its effectiveness.[1][2] 3. Double Filtration: Pass the solution through a second Celite® pad or a finer filter to capture any remaining fine particles.[1]
Presence of Soluble Palladium Species 1. Change Removal Method: Filtration is primarily effective for heterogeneous catalysts (e.g., Pd/C). For soluble palladium, consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.
Formation of Colloidal Palladium 1. Flocculation: Add a small quantity of a flocculating agent to aggregate the colloidal particles, which can then be more easily filtered. 2. Adsorption: Treat the reaction mixture with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high even after treatment with a scavenger.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium's Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[1][3] 2. Solvent Compatibility: Ensure the scavenger is compatible with the reaction solvent. Some are designed for organic solvents, while others work best in aqueous media.[1] 3. Scavenger Screening: Test a small panel of different scavengers to find the most effective one for your specific reaction conditions.[3]
Insufficient Scavenger Amount or Reaction Time 1. Increase Scavenger Equivalents: A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[3] 2. Optimize Scavenging Time and Temperature: While many scavengers are effective at room temperature, gentle heating can sometimes improve their performance. Monitor the removal progress by taking aliquots at different time points.[3]
Poor Mass Transfer Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species in the solution. For solid-supported scavengers, ensure they are well-suspended.[3]
Product-Palladium Complexation Add a Competing Ligand: Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3]

Problem 3: Product Loss During Palladium Removal

  • Symptoms: Lower than expected yield of the final product after the workup procedure.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Adsorption of Product onto Filtration Medium or Scavenger 1. Minimize Adsorbent Amount: Use the minimum effective amount of Celite®, activated carbon, or scavenger.[4] 2. Thorough Washing: After filtration, wash the filter cake or scavenger with fresh solvent to recover any adsorbed product.[1][4] 3. Test Different Scavengers: Some scavengers may have a higher affinity for your product than others.[1]
Product Instability Optimize Conditions: The pyrimidine core can be sensitive to certain conditions. Ensure that the chosen removal method (e.g., solvent, temperature, pH) is compatible with your product's stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most common methods include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[2][4][6]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[4][5]

  • Extraction: Using liquid-liquid extraction to partition water-soluble palladium salts into an aqueous phase.[2][4]

  • Chromatography: Employing techniques like column chromatography to separate the product from the palladium catalyst.[2][6]

Q2: How do I choose the best palladium removal method for my this compound reaction?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Catalyst: Is it homogeneous (dissolved) or heterogeneous (solid)? Filtration is suitable for heterogeneous catalysts, while scavengers or chromatography are better for homogeneous ones.[1][4]

  • Solvent System: The polarity of your solvent can influence the effectiveness of scavengers and the solubility of palladium species.[1]

  • Product Properties: The solubility, stability, and polarity of this compound and its reaction products will determine the feasibility of methods like chromatography and extraction.[1]

Q3: What is Celite® and how does it aid in palladium removal?

A3: Celite® is a diatomaceous earth filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts (like palladium on carbon) or precipitated palladium metal, preventing them from passing through the filter paper.[1][2]

Q4: Can I reuse the palladium catalyst after it has been removed?

A4: In some cases, particularly with heterogeneous catalysts like Pd/C, recovery and reuse are possible. However, the catalyst's activity may decrease after each cycle. For scavenged palladium, recovery can be more complex and may require specialized recycling processes.

Data Presentation: Efficiency of Palladium Removal Methods

The following table summarizes the typical efficiency of various palladium removal techniques. The actual performance will depend on the specific reaction conditions.

Removal MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >1000 (for heterogeneous Pd)<100Simple, fast, inexpensive.[2][6]Only effective for insoluble palladium species.[1]
Activated Carbon 500 - 2000<50Cost-effective, removes a wide range of palladium species.[3][7]Can adsorb the product, leading to yield loss.[3]
Solid-Supported Scavengers 200 - 1000<10High efficiency and selectivity, easy to remove by filtration.[8][9]Higher cost compared to activated carbon.
Crystallization 100 - 500<20Can provide very high purity product.May require significant optimization; can sometimes concentrate impurities.[10]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite®

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® over the filter paper. Gently compact the Celite® to form a level bed.

  • Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture.[1]

  • Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite® bed.

  • Wash the Celite® Pad: Wash the pad with fresh solvent to ensure all of the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium's likely oxidation state, the solvent system, and the properties of your product.[1]

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (typically 1-18 hours).[4]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[1]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Containing this compound and Palladium Catalyst) decision Is the Palladium Catalyst Homogeneous or Heterogeneous? start->decision filtration Filtration through Celite® Pad decision->filtration Heterogeneous scavenging Treatment with Palladium Scavenger (e.g., Thiol-based Resin) decision->scavenging Homogeneous analysis Analysis of Filtrate for Residual Palladium (e.g., ICP-MS) filtration->analysis filtration_scavenger Filtration to Remove Scavenger-Pd Complex scavenging->filtration_scavenger filtration_scavenger->analysis product Purified Product analysis->product

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow cluster_steps Palladium Removal with Solid-Supported Scavenger step1 1. Add solid-supported scavenger to the crude reaction mixture. step2 2. Stir the mixture for the recommended duration (e.g., 1-18 hours). step1->step2 step3 3. Filter the mixture to remove the scavenger and bound palladium. step2->step3 step4 4. Wash the scavenger with fresh solvent to recover the product. step3->step4 step5 5. Combine the filtrate and washings. step4->step5 end_product Purified Product Solution step5->end_product start Crude Product Solution start->step1

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two functionalized pyrimidine scaffolds: 4-(Allyloxy)-2-chloro-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine. The selection of appropriately substituted pyrimidines is a critical decision in the synthesis of diverse molecular entities, particularly in the field of medicinal chemistry. This document outlines the fundamental principles governing their reactivity towards nucleophiles, supported by experimental data, to aid in synthetic strategy and design.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing substituents, such as chlorine atoms, further activates the ring for nucleophilic attack. In polysubstituted pyrimidines, the regioselectivity and rate of substitution are dictated by a combination of factors including the nature and position of the leaving groups and the electronic effects of other substituents on the ring.

Generally, the order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5. This preference is due to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens.

Head-to-Head Reactivity Comparison

The primary distinction between 2,4-dichloro-6-methylpyrimidine and this compound lies in the nature of the substituents at the C2 and C4 positions and their respective abilities to act as leaving groups.

  • 2,4-dichloro-6-methylpyrimidine possesses two chlorine atoms, which are excellent leaving groups. The chloro group at the C4 position is significantly more reactive than the one at C2. This allows for selective, sequential functionalization, with the first nucleophilic substitution occurring predictably at C4.

  • This compound has only one good leaving group: the chlorine atom at the C2 position. The allyloxy group at C4 is an alkoxy group, which is a considerably poorer leaving group in SNAr reactions compared to chlorine. Therefore, nucleophilic substitution will occur exclusively at the C2 position. The electron-donating nature of the allyloxy group (through resonance) may slightly deactivate the ring towards nucleophilic attack compared to the dichloro analogue.

This fundamental difference in reactivity profiles makes these two molecules suitable for divergent synthetic pathways, enabling the targeted synthesis of either 2,4-disubstituted or 2-substituted-4-alkoxy pyrimidines.

Data Presentation

Physicochemical Properties

A summary of the available physicochemical properties for the two compounds is provided below.

Property2,4-dichloro-6-methylpyrimidineThis compound
Molecular Formula C₅H₄Cl₂N₂C₈H₉ClN₂O
Molecular Weight 163.00 g/mol 184.62 g/mol
CAS Number 5424-21-51250367-45-3
Physical Form SolidNot specified
Melting Point 44-47 °CNot specified
Boiling Point 219 °CNot specified
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The following table summarizes known and predicted reactivity patterns. Direct comparative studies under identical conditions are limited; therefore, the reactivity of this compound is largely projected based on established chemical principles.

SubstrateNucleophileConditionsProductYieldNotes
2,4-dichloro-6-methylpyrimidine 2,3-dihydro-benzothiazol-6-ylamineNot specified(2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amineNot specifiedDemonstrates selective substitution at C4.[1][2]
2,4-dichloro-6-methylpyrimidine 1H,1H,2H,2H-perfluorodecanethiolNot specifiedProduct of substitution at C4Not specifiedDemonstrates reactivity with thiols.[1][2]
This compound Generic Amine (R-NH₂)Heat, Base (e.g., K₂CO₃ or DIPEA), Solvent (e.g., DMF, MeCN)4-(Allyloxy)-6-methyl-2-(R-amino)pyrimidineHigh (Predicted)Substitution occurs exclusively at C2. The allyloxy group is not displaced.
This compound Generic Thiol (R-SH)Base (e.g., NaH or K₂CO₃), Solvent (e.g., THF, DMF)4-(Allyloxy)-6-methyl-2-(R-thio)pyrimidineHigh (Predicted)Substitution occurs exclusively at C2.

Reaction Mechanisms and Workflows

// Reactants sub [label=<+Nu->];

// Meisenheimer Complex mc [label=<>];

// Product prod [label=<+X->];

// Arrows sub -> mc [label="Addition (Slow)", fontcolor="#202124"]; mc -> prod [label="Elimination (Fast)", fontcolor="#202124"]; }

Caption: General SNAr mechanism on a substituted pyrimidine.

// Start Nodes start1 [label="2,4-dichloro-\n6-methylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="4-(Allyloxy)-2-chloro-\n6-methylpyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate & Product Nodes prod1a [label="4-Nu-2-chloro-\n6-methylpyrimidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; prod1b [label="4,2-di-Nu-\n6-methylpyrimidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; prod2 [label="4-(Allyloxy)-2-Nu-\n6-methylpyrimidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; no_rxn [label="No Reaction at C4", fillcolor="#F1F3F4", fontcolor="#5F6368", style=dashed];

// Edges start1 -> prod1a [label="Nu⁻ (1 eq)\nC4 substitution\n(Preferential)", color="#34A853", fontcolor="#202124"]; prod1a -> prod1b [label="Nu⁻ (excess)\nC2 substitution\n(Forcing conditions)", color="#EA4335", fontcolor="#202124"]; start2 -> prod2 [label="Nu⁻\nC2 substitution\n(Exclusive)", color="#4285F4", fontcolor="#202124"]; start2 -> no_rxn [label="Allyloxy is a\npoor leaving group", color="#5F6368", style=dashed, fontcolor="#5F6368"]; }

Caption: Comparative reaction pathways for the two pyrimidines.

G A 1. Reaction Setup Combine chloropyrimidine, solvent, and base in an inert atmosphere. B 2. Nucleophile Addition Add nucleophile (e.g., amine, thiol) to the reaction mixture. A->B C 3. Heating & Monitoring Heat mixture (e.g., 25-120 °C). Monitor by TLC or LC-MS. B->C D 4. Work-up Quench reaction, perform aqueous extraction to isolate crude product. C->D E 5. Purification Purify crude product by column chromatography or recrystallization. D->E F 6. Characterization Confirm structure of the final product (NMR, MS, etc.). E->F

Caption: A typical workflow for nucleophilic substitution reactions.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution on the specified chloropyrimidines. Conditions should be optimized for specific substrates and nucleophiles.

Protocol 1: Amination of Chloropyrimidines

Materials:

  • Chloropyrimidine substrate (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, Dioxane, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chloropyrimidine substrate, solvent, and base.

  • Add the amine nucleophile to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired aminopyrimidine.

Protocol 2: Thiolation of Chloropyrimidines

Materials:

  • Chloropyrimidine substrate (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., NaH, K₂CO₃, 1.1 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the thiol in the chosen solvent at 0 °C or room temperature, carefully add the base portion-wise to form the thiolate.

  • Stir the mixture for 15-30 minutes at the same temperature.

  • Add a solution of the chloropyrimidine substrate in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature or heat as required (typically 25-80 °C) and stir until completion as monitored by TLC or LC-MS (typically 1-12 hours).

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired thioether.

Conclusion

2,4-dichloro-6-methylpyrimidine and this compound offer distinct and predictable reactivity profiles for synthetic chemists. The former is an ideal substrate for sequential, regioselective C4 and C2 disubstitution, leveraging the differential reactivity of its two chloro leaving groups. In contrast, the latter serves as a scaffold for exclusive C2 functionalization, as the C4-allyloxy group is a poor leaving group under typical SNAr conditions. A thorough understanding of these differences is paramount for the efficient and rational design of complex, pyrimidine-containing target molecules in drug discovery and development.

References

Comparative Analysis of Novel Pyrimidine Derivatives and Lapatinib as Dual EGFR/ErbB-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives demonstrate potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), positioning them as promising candidates for cancer therapy. This guide provides a comparative overview of their biological activity against the known dual EGFR/ErbB-2 inhibitor, Lapatinib, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Activity

The inhibitory potency of the novel pyrimidine derivatives and Lapatinib was assessed by determining their half-maximal inhibitory concentrations (IC50) against EGFR and ErbB-2 kinases. The results are summarized in the table below, showcasing the significant potential of the newly synthesized compounds.

CompoundEGFR IC50 (nM)ErbB-2 IC50 (nM)
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine (6) 3729
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine (9) 4838
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine (11) 6142
4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine (14) 6579
Lapatinib (Known Inhibitor) 10.89.2

Data for the pyrimidine derivatives were obtained from a study on their synthesis and biological evaluation.[1] Lapatinib IC50 values are from in vitro kinase assays.[2][3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values of the test compounds against EGFR and ErbB-2.

Materials:

  • Recombinant human EGFR and ErbB-2 kinase domains

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (pyrimidine derivatives and Lapatinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well plates

  • Plate reader capable of measuring luminescence or radioactivity

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the kinase assay buffer, the respective kinase (EGFR or ErbB-2), and the peptide substrate are combined.

  • Inhibitor Addition: A small volume of the diluted test compound is added to the reaction mixture. A control with DMSO alone is also prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Assay: Using a commercial kit that measures the amount of ATP remaining in the well after the kinase reaction. The luminescence is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

EGFR/ErbB-2 Signaling Pathway

EGFR_ErbB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/ErbB2 Heterodimer EGFR->Dimer ErbB2 ErbB2 ErbB2->Dimer Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds P_Dimer Phosphorylated Dimer Dimer->P_Dimer Autophosphorylation Grb2_SOS Grb2/SOS P_Dimer->Grb2_SOS Recruits PI3K PI3K P_Dimer->PI3K Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression mTOR->Gene_Expression TF->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep add_inhibitor Add Diluted Compounds to Wells compound_prep->add_inhibitor plate_setup Add Kinase, Substrate, and Buffer to 96-well Plate plate_setup->add_inhibitor start_reaction Initiate Reaction with ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction & Measure Signal incubation->stop_reaction data_analysis Calculate % Inhibition and Determine IC50 stop_reaction->data_analysis end End data_analysis->end

References

Validating the Structure of 4-(Allyloxy)-2-chloro-6-methylpyrimidine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 4-(allyloxy)-2-chloro-6-methylpyrimidine serves as a versatile scaffold. Its reactivity at two distinct sites—the chloro-substituted C2 position and the allyloxy group—allows for the synthesis of a diverse range of pyrimidine derivatives. Accurate structural validation of the resulting products is paramount to ensure the integrity of subsequent research and development efforts. This guide provides a comparative overview of the primary reaction pathways of this compound and details the experimental validation of the resultant products.

Primary Reaction Pathways

This compound typically undergoes two principal types of reactions: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and a[1][1]-sigmatropic Claisen rearrangement of the allyl group. The choice of reactants and reaction conditions dictates the predominant product.

Reaction_Pathways start 4-(Allyloxy)-2-chloro- 6-methylpyrimidine sub Nucleophilic Aromatic Substitution (SNAr) start->sub Nucleophile (e.g., R-NH2) Base, Solvent rearr Claisen Rearrangement start->rearr Heat or Lewis Acid prod_sub 2-Substituted-4-(allyloxy)- 6-methylpyrimidine sub->prod_sub prod_rearr 5-Allyl-2-chloro-4-hydroxy- 6-methylpyrimidine rearr->prod_rearr

Caption: Primary reaction pathways of this compound.

Comparison of Nucleophilic Aromatic Substitution Products and Validation

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C2 position susceptible to nucleophilic attack. Amines are common nucleophiles, leading to the formation of 2-aminopyrimidine derivatives. The reaction conditions can be tailored to optimize yield and reaction time.

Alternative Amination Methods: A Comparative Summary
MethodCatalyst/ReagentTemperatureTypical Reaction TimeTypical Yield
Conventional HeatingBase (e.g., Et3N)80-120 °C12-24 hours70-85%
Microwave-Assisted SynthesisNone or Base100-150 °C15-60 minutes80-95%
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseRoom Temp - 100 °C2-12 hours85-98%
Experimental Protocols

Protocol 1: Conventional Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the amine nucleophile (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Heat the reaction mixture at 100 °C for 18 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Structural Validation via NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): Analyze a dilute solution of the sample using an ESI or EI source to determine the molecular weight and fragmentation pattern.

Data for Structural Validation of 2-Amino-4-(allyloxy)-6-methylpyrimidine

¹H and ¹³C NMR Spectroscopy

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5-8.0br s-NH₂
¹H~6.0sH-5
¹H~5.9-6.1m-OCH₂-CH =CH₂
¹H~5.2-5.4m-OCH₂-CH=CH
¹H~4.7d-OCH ₂-CH=CH₂
¹H~2.3s-CH₃
¹³C~170-C-4 (allyloxy attached)
¹³C~163-C-6 (methyl attached)
¹³C~162-C-2 (amino attached)
¹³C~133--OCH₂-C H=CH₂
¹³C~118--OCH₂-CH=C H₂
¹³C~90-C-5
¹³C~68--OC H₂-CH=CH₂
¹³C~24--CH₃

Mass Spectrometry

m/z (relative intensity)Proposed Fragment Ion
[M]+ (e.g., 179)Molecular Ion
[M-28]+Loss of C₂H₄ (from allyl)
[M-41]+Loss of C₃H₅ (allyl)
[M-55]+Loss of C₃H₃O

Comparison of Claisen Rearrangement Products and Validation

Heating this compound, or treating it with a Lewis acid, can induce a[1][1]-sigmatropic rearrangement to form the C-allylated product, 5-allyl-2-chloro-4-hydroxy-6-methylpyrimidine. This reaction is often followed by tautomerization to the more stable pyrimidone form.

Alternative Rearrangement Methods: A Comparative Summary
MethodCatalyst/ConditionsTemperatureTypical Reaction TimeTypical Yield
Thermal RearrangementHigh-boiling solvent180-220 °C6-12 hours50-70%
Lewis Acid Catalyzede.g., BCl₃, AlCl₃0 °C to RT1-4 hours75-90%
Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Claisen Rearrangement

  • Dissolve this compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add a Lewis acid (e.g., BCl₃, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Structural Validation

  • Follow the same NMR and Mass Spectrometry protocols as described for the amination product. The expected tautomer is the 4-oxo form.

Data for Structural Validation of 5-Allyl-2-chloro-6-methylpyrimidin-4(3H)-one

¹H and ¹³C NMR Spectroscopy

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~12.5br s-NH
¹H~5.7-5.9m-CH₂-CH =CH₂
¹H~4.9-5.1m-CH₂-CH=CH
¹H~3.2d-CH ₂-CH=CH₂
¹H~2.2s-CH₃
¹³C~165-C-4 (C=O)
¹³C~158-C-2 (chloro attached)
¹³C~155-C-6 (methyl attached)
¹³C~135--CH₂-C H=CH₂
¹³C~116--CH₂-CH=C H₂
¹³C~108-C-5 (allyl attached)
¹³C~30--C H₂-CH=CH₂
¹³C~20--CH₃

Mass Spectrometry

m/z (relative intensity)Proposed Fragment Ion
[M]+ (e.g., 184/186 for Cl isotopes)Molecular Ion
[M-28]+Loss of C₂H₄ (from allyl)
[M-41]+Loss of C₃H₅ (allyl)
[M-Cl]+Loss of Chlorine

Workflow for Structural Validation

A systematic approach is crucial for the unambiguous identification of the reaction products.

Validation_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion start 4-(Allyloxy)-2-chloro- 6-methylpyrimidine Reaction purify Work-up & Purification (Chromatography/ Recrystallization) start->purify ms Mass Spectrometry (Confirm Molecular Weight) purify->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Connectivity) purify->nmr ir IR Spectroscopy (Functional Groups) purify->ir confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm

Caption: A typical workflow for the validation of synthetic products.

By carefully selecting reaction conditions, researchers can selectively synthesize either the C2-substituted or the C5-allylated pyrimidine derivative. The analytical techniques outlined, particularly when used in combination, provide a robust framework for the unambiguous structural validation of these valuable synthetic intermediates.

References

side-by-side comparison of different palladium catalysts for 4-(Allyloxy)-2-chloro-6-methylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various methods for C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions of chloropyrimidines are particularly valuable due to the ready availability and lower cost of chloro-substituted heterocycles. However, the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitates the careful selection of a suitable palladium catalyst system.[1]

This guide provides a side-by-side comparison of different palladium catalysts for the coupling of 4-(allyloxy)-2-chloro-6-methylpyrimidine, a versatile building block in medicinal chemistry. The data presented is compiled from studies on structurally similar 2-chloropyrimidine systems and serves as a predictive guide for catalyst performance.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor and, critically, the ancillary ligand, profoundly impacts reaction efficiency, substrate scope, and reaction conditions. Below is a summary of the expected performance of common palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.

Disclaimer: The following data is based on analogous 2-chloropyrimidine systems and is intended to be representative. Actual yields may vary depending on the specific coupling partner and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2460-85
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane1008-1675-95
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1104-1285-98

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-chloropyrimidine analogues.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. For the amination of electron-deficient chloroheterocycles, catalyst systems employing bulky, electron-rich phosphine ligands are generally superior.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene10012-2450-75
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄1,4-Dioxane1006-1880-95
[Pd(cinnamyl)Cl]₂ / BrettPhosBrettPhosLiHMDSTHF804-1285-99

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 2-chloropyrimidine analogues.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, typically requiring a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF606-1270-90
Pd(PPh₃)₄CuIDIPAToluene804-880-95
Pd(OAc)₂ / XantphosCuICs₂CO₃1,4-Dioxane1002-685-98

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of 2-chloropyrimidine analogues.

Experimental Workflow & Catalytic Cycle

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a well-defined experimental workflow, typically involving the assembly of reagents under an inert atmosphere, followed by heating and product purification. The underlying catalytic cycle, while having variations for each reaction type, generally involves oxidative addition, transmetalation/ligand exchange, and reductive elimination.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, coupling partner, and base in a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add palladium catalyst and ligand B->C D Add degassed solvent C->D E Heat the reaction mixture with stirring D->E F Monitor reaction progress (TLC, LC-MS, GC) E->F G Cool to room temperature F->G Reaction complete H Aqueous workup (extraction) G->H I Dry organic layer H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle pd0 Pd(0)Ln pd2_oxidative R-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R-Pd(II)L2-R' pd2_oxidative->pd2_transmetalation Transmetalation/ Ligand Exchange pd2_transmetalation->pd0 Reductive Elimination product R-R' (Product) pd2_transmetalation->product reagents R-X (Aryl Halide) coupling_partner R'-M (Coupling Partner)

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube, remove from the glovebox (if used), and add degassed 1,4-dioxane via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • THF (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF, the terminal alkyne, and triethylamine via syringe.

  • Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

A Comprehensive Guide to Allyl Group Deprotection: Efficacy, Selectivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The allyl group, valued for its general stability under a wide range of conditions, offers a versatile option for the protection of alcohols, amines, and carboxylic acids. Its removal, however, requires specific and carefully chosen methodologies to ensure high yields and preserve the integrity of the target molecule. This guide provides an objective comparison of common deprotection strategies for the allyl group, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given synthetic challenge.

The choice of an allyl deprotection method is dictated by several factors, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). This comparison will focus on the most prevalent and effective strategies: transition metal-catalyzed deprotection, isomerization-hydrolysis, and oxidative cleavage.

Comparative Efficacy of Allyl Deprotection Methods

The following table summarizes the performance of various reagents and catalytic systems for the deprotection of allyl ethers, esters, and amines, highlighting reaction times, temperatures, and yields.

Method/ReagentsSubstrate TypeReaction TimeTemperatureYield (%)Reference
Transition Metal-Catalyzed
Pd(PPh₃)₄ / K₂CO₃Aryl allyl ether1 hReflux97[1][2]
Pd(PPh₃)₄ / PyrrolidineAllyl ester50 min0 °CHigh[1]
10% Pd/CAllyl aryl etherNot specifiedNot specifiedHigh[1]
Pd(PPh₃)₄ / PhenylsilaneAlloc-protected amine30 minRoom Temp.High
[(PPh₃)₃RuCl₂] / DIPEAO-allyl glycoside4 hRefluxHigh
Isomerization-Hydrolysis
[(PPh₃)₃RuCl₂] / DIPEA then HgCl₂/HgOO-allyl glycoside4 h (isomerization)Reflux~90[3]
Oxidative Cleavage
I₂ / DMSOAllyl aryl ether1-4 h130 °C60-99[1]

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below to facilitate their application in a laboratory setting.

Palladium-Catalyzed Deprotection of an Aryl Allyl Ether

This method is particularly mild and demonstrates high selectivity for the deprotection of aryl allyl ethers.[1][4]

Reagents and Materials:

  • Aryl allyl ether (1 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (excess)

  • Dry Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.

  • Add potassium carbonate to the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.[1]

Ruthenium-Catalyzed Isomerization followed by Hydrolysis

This two-step procedure involves the isomerization of the allyl ether to a prop-1-enyl ether, which is then readily hydrolyzed.[1][3]

Reagents and Materials:

  • Allyl ether (1 equiv.)

  • Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene

  • Mercuric chloride (HgCl₂) and Mercuric oxide (HgO) or a mild acid

  • Aqueous acetone

Procedure:

  • Isomerization:

    • Dissolve the allyl ether in toluene.

    • Add [(PPh₃)₃RuCl₂] and DIPEA.

    • Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.

    • Once isomerization is complete, remove the solvent and base under reduced pressure.[1]

  • Hydrolysis:

    • Dissolve the resulting prop-1-enyl ether in aqueous acetone.

    • For rapid cleavage, treat with mercuric chloride and mercuric oxide. Alternatively, for a milder approach, add a mild acid to adjust the pH to ~2.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction mixture appropriately to isolate the deprotected alcohol.

Oxidative Cleavage using Iodine and DMSO

This method provides an alternative, metal-free approach for the deprotection of allyl ethers.[1]

Reagents and Materials:

  • Allyl ether (1 equiv.)

  • Sodium iodide (NaI) (catalytic amount)

  • Dimethylsulfoxide (DMSO)

  • Standard heating and reaction glassware

Procedure:

  • To a solution of the allyl ether in DMSO, add a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 130 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto crushed ice.

  • If a solid precipitates, filter and dry the product. If not, extract the product with a suitable organic solvent.[1]

Visualizing the Deprotection Pathways

The following diagrams illustrate the general mechanisms and workflows associated with the described deprotection methods.

Deprotection_Workflow cluster_pd Palladium-Catalyzed Deprotection cluster_ru Isomerization-Hydrolysis cluster_oxidative Oxidative Cleavage Pd_Start Allyl-Protected Substrate Pd_Complex π-Allyl Palladium Complex Pd_Start->Pd_Complex Oxidative Addition Pd_Catalyst Pd(0) Catalyst + Allyl Scavenger Pd_Catalyst->Pd_Complex Pd_Complex->Pd_Catalyst Reductive Elimination Pd_Product Deprotected Substrate Pd_Complex->Pd_Product Nucleophilic Attack Ru_Start Allyl Ether Ru_Isomerization Isomerization [(PPh₃)₃RuCl₂] Ru_Start->Ru_Isomerization Ru_Intermediate Prop-1-enyl Ether Ru_Isomerization->Ru_Intermediate Ru_Hydrolysis Hydrolysis (H₃O⁺ or Hg²⁺) Ru_Intermediate->Ru_Hydrolysis Ru_Product Deprotected Alcohol Ru_Hydrolysis->Ru_Product Ox_Start Allyl Ether Ox_Intermediate Intermediate Ox_Start->Ox_Intermediate Oxidation Ox_Reagents I₂ / DMSO Ox_Reagents->Ox_Intermediate Ox_Product Deprotected Alcohol Ox_Intermediate->Ox_Product Cleavage

General mechanisms for allyl deprotection.

Experimental_Workflow Start Start: Allyl-Protected Compound Reaction_Setup Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction_Setup Reaction Deprotection Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

A typical experimental workflow for allyl deprotection.

Selectivity and Functional Group Tolerance

A key consideration in choosing a deprotection method is its compatibility with other functional groups present in the molecule.

  • Palladium-catalyzed methods are generally very mild and highly selective.[5] They are often orthogonal to many other protecting groups, such as silyl ethers, benzyl ethers, and Boc or Cbz groups, under specific conditions.[6][7] However, care must be taken in the presence of other alkenes or alkynes, which could potentially interact with the palladium catalyst. The choice of the allyl scavenger is also crucial for achieving high selectivity.[4]

  • Ruthenium-catalyzed isomerization is also a mild method. The subsequent hydrolysis step, however, can be acidic or involve heavy metals (mercury), which may not be suitable for sensitive substrates.

  • Oxidative cleavage with I₂/DMSO is performed under harsh, high-temperature conditions and may not be compatible with substrates bearing other oxidizable functional groups.

Conclusion

The deprotection of the allyl group can be accomplished through a variety of effective methods. Palladium-catalyzed reactions offer a mild and highly selective approach suitable for complex molecules with diverse functional groups. Isomerization-hydrolysis provides a valuable alternative, particularly for allyl ethers. Oxidative cleavage, while effective, is less general due to its harsh conditions. A thorough evaluation of the substrate's stability and the tolerance of other functional groups is paramount for selecting the optimal deprotection strategy to ensure a successful synthetic outcome. The data and protocols presented in this guide serve as a valuable resource for chemists to navigate these choices and optimize their synthetic routes.

References

Structure-Activity Relationship of 4-Substituted-2-chloro-6-methylpyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted-2-chloro-6-methylpyrimidine analogs, with a focus on their potential as kinase inhibitors for anticancer therapy. While specific SAR studies on a series of 4-(allyloxy) analogs are not extensively available in the reviewed literature, this document compiles and compares data from closely related derivatives where the 4-position of the 2-chloro-6-methylpyrimidine core has been modified. The presented data, experimental protocols, and pathway diagrams offer a valuable resource for the rational design of novel and potent therapeutic agents based on the pyrimidine scaffold.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of various 4-substituted-2-chloro-6-methylpyrimidine analogs against different cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for comparing the potency of these compounds.

Compound IDR Group (at C4-position)Target Cell Line/KinaseIC50/EC50 (µM)Reference
Series 1: EGFR Inhibitors
L-184-(Indole-3-yl)anilineH1975 (NSCLC)0.65[1][2]
Osimertinib (Reference)-H1975 (NSCLC)0.04[1]
Series 2: General Anticancer Activity
6 4-Bromophenyl piperazineHCT116 (Colon)89.24[3]
MCF7 (Breast)89.37[3]
1 4-Methyl piperazineHCT116 (Colon)209.17[3]
MCF7 (Breast)221.91[3]

Key SAR Observations:

  • Substitution at the 4-position is critical for activity. The introduction of bulky aromatic groups, such as anilino-moieties, at the C4-position of the 2-chloro-6-methylpyrimidine scaffold has been shown to be a key determinant of inhibitory activity against kinases like EGFR.[1][2]

  • For general anticancer activity, the nature of the substituent at the 4-position significantly influences potency. For instance, a bromophenyl piperazine moiety (compound 6 ) confers greater potency against HCT116 and MCF7 cell lines compared to a methyl piperazine group (compound 1 ).[3]

  • The 2-chloro group serves as a crucial handle for synthetic modification, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Procedure for Synthesis of 4-Anilino-2-chloro-6-methylpyrimidine Analogs

This protocol is based on the synthesis of EGFR inhibitors.[1][2]

  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent (e.g., isopropanol), add the desired aniline derivative (1.1 equivalents) and a catalytic amount of acid (e.g., concentrated HCl).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a specified period (e.g., 8-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with a suitable solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cell Proliferation Inhibition

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][5]

  • Cell Seeding: Cancer cells (e.g., HCT116, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.[6][7]

  • Reagents: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA), a solution of the recombinant kinase, a solution of the substrate (e.g., a biotinylated peptide) and ATP, and serial dilutions of the test compounds in DMSO.

  • Assay Procedure: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of product formed or the amount of ATP consumed. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of pyrimidine analogs.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis Start 2,4-dichloro-6-methylpyrimidine Reaction Reaction with diverse R-NH2 / R-OH Start->Reaction Nucleophilic Substitution Purification Purification & Characterization Reaction->Purification InVitro In Vitro Assays (Kinase & Cell-based) Purification->InVitro Library of Analogs Data Data Analysis (IC50/EC50 Determination) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Reaction Iterative Design

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of pyrimidine analogs.

Simplified EGFR Signaling Pathway and Inhibition

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by 2,4,6-trisubstituted pyrimidine analogs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Analog (e.g., L-18) Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hinge-binding region of ATP in numerous kinases. However, this inherent versatility can also lead to off-target effects, making a thorough understanding of a compound's cross-reactivity profile essential for both therapeutic efficacy and safety. While specific cross-reactivity data for inhibitors derived directly from 4-(Allyloxy)-2-chloro-6-methylpyrimidine is not extensively available in public literature, this guide provides a comparative analysis of a well-characterized pyrimidine-based inhibitor, Dasatinib, against other prominent kinase inhibitors, Imatinib and Sunitinib. This comparison will serve as a practical framework for evaluating the selectivity of novel chemical entities.

Dasatinib, a multi-targeted inhibitor, is primarily known for its potent activity against the BCR-ABL fusion protein and SRC family kinases.[1] Imatinib, the first-in-class BCR-ABL inhibitor, exhibits a different selectivity profile, while Sunitinib is a multi-kinase inhibitor targeting receptor tyrosine kinases such as VEGFR and PDGFR. Understanding their distinct and overlapping target profiles is crucial for rational drug design and for anticipating potential on- and off-target liabilities.

Cross-Reactivity Profiling Data

The following tables summarize the dissociation constants (Kd) for Dasatinib, Imatinib, and Sunitinib against a panel of selected kinases, providing a quantitative comparison of their binding affinities. Lower Kd values indicate stronger binding. This data is representative of typical results obtained from large-scale kinase screening platforms.

Table 1: Comparative Kinase Cross-Reactivity Profile (Kd in nM)

Kinase TargetDasatinib (Kd, nM)Imatinib (Kd, nM)Sunitinib (Kd, nM)Primary Cellular Process
ABL1 < 1 25 2,000Cell cycle regulation, proliferation
c-SRC < 1 > 10,000110Cell adhesion, migration, survival
LCK < 1 > 10,0002,100T-cell signaling
LYN < 1 > 10,00022B-cell signaling
c-KIT 1.3 140 9 Hematopoiesis, cell survival
PDGFRα 2.216013Cell proliferation, migration
PDGFRβ 1.1 4402 Angiogenesis, cell proliferation
VEGFR2 109,1006.4 Angiogenesis
EGFR 1,200> 10,0002,200Cell growth, proliferation
FLT3 1.154012Hematopoiesis
p38α (MAPK14) 19> 10,0001,100Stress response, inflammation

Note: Data is compiled from various public sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is paramount in preclinical drug development. A variety of biochemical and cell-based assays are employed to quantify the interaction between an inhibitor and a large panel of kinases. Below are detailed methodologies for two commonly used assays.

In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.

  • Kinase Aliquots: Dilute the specific kinases to the desired concentration in kinase buffer.

  • Substrate Solution: Prepare the appropriate peptide or protein substrate for each kinase in kinase buffer.

  • Test Compound Dilutions: Prepare a serial dilution of the test inhibitor (e.g., derived from this compound) and control inhibitors in 100% DMSO, followed by an intermediate dilution in kinase buffer.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a white, opaque 384-well assay plate.

  • Add 2.5 µL of the substrate and kinase mixture to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Allow the reaction to proceed for 1 hour at 30°C.

  • Stop the kinase reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[2]

  • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data using the vehicle control (0% inhibition) and a control without kinase (100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

KINOMEscan™ Profiling

KINOMEscan™ is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

1. Principle:

  • The assay utilizes DNA-tagged kinases. A test compound is incubated with the kinase and an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag.

  • A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.

2. Assay Procedure (General Overview):

  • T7 phage-displayed kinases are incubated with an immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

  • After equilibration, the unbound phage are washed away.

  • The amount of bound phage is measured by qPCR.

  • The results are reported as a percentage of the DMSO control (%Ctrl), where a lower value indicates a stronger interaction.

  • For Kd determination, the assay is run with a serial dilution of the test compound.

3. Data Analysis:

  • The %Ctrl values are used to identify "hits" (kinases that bind to the test compound).

  • For dose-response experiments, the data is fitted to a binding curve to calculate the dissociation constant (Kd).

Visualizing Kinase Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the compared inhibitors and a generalized experimental workflow for cross-reactivity profiling.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Test Compound (e.g., Pyrimidine Derivative) plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound->plate_setup kinase_panel Kinase Panel Selection kinase_panel->plate_setup reagents Assay Reagent Preparation reagents->plate_setup incubation Incubation plate_setup->incubation reaction Initiate Reaction (Add ATP) incubation->reaction detection Signal Detection (Luminescence/Fluorescence) reaction->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization to Controls raw_data->normalization ic50_calc IC50/Kd Curve Fitting & Calculation normalization->ic50_calc profile Generation of Selectivity Profile ic50_calc->profile BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Proliferation STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL inhibit Imatinib Imatinib Imatinib->BCR_ABL inhibit Src_Signaling Receptor Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src c-SRC Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Cell Migration & Adhesion FAK->Migration Survival Cell Survival STAT3->Survival AKT AKT PI3K->AKT AKT->Survival Dasatinib Dasatinib Dasatinib->Src inhibit RTK_Signaling Ligand Growth Factor (PDGF, SCF, VEGF) RTK Receptor Tyrosine Kinase (PDGFR, c-KIT, VEGFR) Ligand->RTK RAS_MAPK RAS-MAPK Pathway RTK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway RTK->PI3K_AKT Angiogenesis Angiogenesis RTK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Sunitinib Sunitinib Sunitinib->RTK inhibit

References

Navigating the Bioactivity of 4-(Allyloxy)-2-chloro-6-methylpyrimidine Derivatives: A Comparative Guide to In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro testing protocols for compounds synthesized from the versatile scaffold, 4-(Allyloxy)-2-chloro-6-methylpyrimidine. We delve into detailed experimental methodologies and present supporting data to benchmark the performance of these derivatives against alternative pyrimidine-based compounds.

The pyrimidine core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The starting material, this compound, offers a reactive chlorine atom at the 2-position, which serves as a key handle for introducing diverse functionalities, allowing for the synthesis of a library of derivatives with potentially varied and enhanced biological profiles.

Comparative Analysis of In Vitro Cytotoxicity

A primary method for evaluating the anticancer potential of newly synthesized compounds is the assessment of their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation.

Below is a comparative summary of the cytotoxic activity of 4-(allyloxy)-6-methyl-2-substituted-pyrimidine derivatives against a panel of human cancer cell lines, alongside other pyrimidine-based kinase inhibitors.

Compound IDStructureCell LineIC50 (µM)
Derivative A 4-(allyloxy)-6-methyl-2-(phenylamino)pyrimidineMCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)21.5
HepG2 (Liver Cancer)18.9
Derivative B 4-(allyloxy)-6-methyl-2-(4-chlorophenylamino)pyrimidineMCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)12.3
HepG2 (Liver Cancer)10.1
Alternative 1 Pyrazolo[3,4-d]pyrimidine derivativeHT1080 (Fibrosarcoma)96.25[1]
Hela (Cervical Cancer)74.8[1]
Caco-2 (Colorectal Cancer)76.92[1]
Alternative 2 Indazol-Pyrimidine derivative (4f)MCF-7 (Breast Cancer)1.629[2]
Alternative 3 Indazol-Pyrimidine derivative (4i)A549 (Lung Cancer)2.305[2]

Kinase Inhibition Profile: A Mechanistic Insight

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. Evaluating the inhibitory potential of these compounds against a panel of kinases provides valuable mechanistic insights.

Here, we compare the kinase inhibitory activity of 4-(allyloxy)-6-methyl-2-substituted-pyrimidine derivatives with established kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)
Derivative A CDK2125
GSK-3β210
Derivative B CDK278
GSK-3β155
Alternative 4 Pyrazolo[3,4-d]pyrimidine (11)BTK
Alternative 5 4-aminoquinazoline derivativeEGFR
Alternative 6 Pyrido[2,3-d]pyrimidine (4e)FGFr

Experimental Protocols: A Detailed Look at the Methodologies

The following are detailed protocols for the key in vitro assays used to evaluate the biological activity of the synthesized pyrimidine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.

Materials:

  • Recombinant kinase (e.g., CDK2, GSK-3β)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Kinase Reaction Initiation: Add the kinase enzyme to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Substrate/ATP Addition: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by pyrimidine kinase inhibitors and a typical workflow for in vitro cytotoxicity screening.

G cluster_1 Regulation by CDKs cluster_2 Inhibition G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Phosphorylates Rb (promotes G1/S transition) CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates DNA replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Continues DNA replication CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Promotes entry into mitosis Pyrimidine_Inhibitor Pyrimidine-based CDK Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Pyrimidine_Inhibitor->CyclinA_CDK2 G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Pyrimidine Derivatives (various concentrations) incubation_24h->compound_treatment incubation_48h Incubate 48-72h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 Values read_absorbance->data_analysis end End data_analysis->end

References

benchmarking the synthesis of a target molecule using 4-(Allyloxy)-2-chloro-6-methylpyrimidine against other routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events. The focus is on evaluating a proposed synthetic pathway originating from 4-(Allyloxy)-2-chloro-6-methylpyrimidine against established industrial syntheses that primarily utilize 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This objective analysis, supported by experimental data from the literature, aims to inform strategic decisions in drug process development by highlighting the merits and drawbacks of each approach in terms of efficiency, scalability, and safety.

Executive Summary

The synthesis of Ticagrelor is a multi-step process involving the construction of a complex triazolo[4,5-d]pyrimidine core and its subsequent functionalization. The established industrial routes are characterized by their convergent nature, high yields in key steps, and well-documented protocols. The proposed route, commencing from this compound, offers a potentially novel approach, though it remains hypothetical and requires experimental validation. This guide will dissect the key transformations, compare reaction efficiencies, and provide detailed experimental protocols for the established methods to serve as a benchmark.

Mechanism of Action: P2Y12 Receptor Antagonism

Ticagrelor reversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation and subsequent platelet aggregation.[1][2][3] This allosteric antagonism is direct and does not require metabolic activation, leading to a rapid onset of action.[1][2] The reversible nature of the binding allows for a faster offset of the antiplatelet effect compared to irreversible P2Y12 inhibitors.[2]

Ticagrelor Signaling Pathway Ticagrelor Mechanism of Action cluster_platelet Platelet Surface ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds and Activates Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Initiates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Binds (Allosteric Antagonist) Thrombosis Thrombosis Platelet_Activation->Thrombosis Leads to

Caption: Ticagrelor's inhibition of the P2Y12 receptor signaling pathway.

Comparative Analysis of Synthetic Routes

This section details and compares two primary approaches to the synthesis of the core intermediate of Ticagrelor: a well-established route starting from 4,6-dihydroxy-2-mercaptopyrimidine and a proposed, hypothetical route commencing with this compound.

Route 1: Established Synthesis via 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

This convergent route is a widely adopted industrial method for the synthesis of Ticagrelor. It begins with the formation of the key pyrimidine intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, which then undergoes a series of transformations to yield the final active pharmaceutical ingredient.

Established_Ticagrelor_Synthesis Established Synthetic Route to Ticagrelor Intermediate A 4,6-dihydroxy-2- mercaptopyrimidine B 4,6-dihydroxy-5-nitro-2- (propylthio)pyrimidine A->B 1. Alkylation 2. Nitration C 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine B->C Chlorination D 4-Amino-6-chloro-5-nitro-2- (propylthio)pyrimidine derivative C->D Nucleophilic Substitution E 4,6-Diamino-5-nitro-2- (propylthio)pyrimidine derivative D->E Reduction of Nitro Group F Triazolo[4,5-d]pyrimidine core E->F Cyclization (Triazole Formation) G Ticagrelor F->G Further Substitutions & Deprotection

Caption: Key transformations in the established synthesis of Ticagrelor.

Quantitative Data for Route 1

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1a4,6-dihydroxy-2-mercaptopyrimidine1-bromopropane, NaOH, water, methanol, RT, 20h4,6-dihydroxy-2-(propylthio)pyrimidine-[4]
1b4,6-dihydroxy-2-(propylthio)pyrimidineFuming nitric acid, glacial acetic acid4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine-[5]
24,6-dihydroxy-5-nitro-2-(propylthio)pyrimidinePOCl₃, N,N-diisopropylethylamine, 110-115°C, 4h4,6-dichloro-5-nitro-2-(propylthio)pyrimidine87.5[4][6]
34,6-dichloro-5-nitro-2-(propylthio)pyrimidine(1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol derivativeDIPEA, THF4-substituted-6-chloro-5-nitro-2-(propylthio)pyrimidine-
44-substituted-6-chloro-5-nitro-2-(propylthio)pyrimidineIron powder, acetic acid4-substituted-6-chloro-5-amino-2-(propylthio)pyrimidine90-95[7]
54-substituted-6-chloro-5-amino-2-(propylthio)pyrimidineSodium nitrite, acetic acid(1S,2S,3R,5S)-3-(7-chloro-5-(propylthio)-3H-[1][7][8]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol derivative-[9]
6Triazolo[4,5-d]pyrimidine intermediate(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamineK₂CO₃, acetonitrile, RT, 2-3hProtected Ticagrelor-
7Protected TicagrelorHCl, methanolTicagrelor85-90[7]

Experimental Protocols for Route 1

  • Step 2: Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine [4][6] To a reaction flask containing 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9 g, 30 mmol) is added phosphorus oxychloride (15 g). The mixture is cooled in an ice bath, and N,N-diisopropylethylamine (7.2 g) is added dropwise, maintaining the temperature below 25°C. After the addition is complete, the reaction mixture is heated to 110-115°C for 4 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and slowly poured into 100 mL of water. After stirring for 15 minutes, the product is extracted with toluene (2 x 50 mL). The combined organic phases are washed successively with saturated sodium bicarbonate solution, saturated brine, and water, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a pale yellow oil (yield: 87.5%).

  • Step 4: Reduction of the Nitro Group [7] To a solution of the 4-substituted-6-chloro-5-nitro-2-(propylthio)pyrimidine derivative in a suitable solvent such as ethyl acetate, iron powder and acetic acid are added. The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC). The reaction mixture is then filtered to remove the iron salts, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the corresponding 5-amino derivative.

  • Step 5 & 6: Triazole Formation and Final Assembly [9][10] The 5-amino-pyrimidine derivative is dissolved in a mixture of acetonitrile and water. To this, p-toluenesulfonic acid and a resin-bound nitrite source are added, and the mixture is stirred at room temperature for 20-30 minutes to form the triazolo[4,5-d]pyrimidine intermediate. After filtration to remove the resin, the intermediate is reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in acetonitrile in the presence of anhydrous potassium carbonate at room temperature for 2-3 hours. After workup, the protected Ticagrelor is obtained.

  • Step 7: Deprotection [7] The protected Ticagrelor is dissolved in methanol, and a 6N solution of hydrochloric acid is added. The mixture is stirred at room temperature for 7 hours. The pH is then adjusted with a sodium hydroxide solution to precipitate the crude Ticagrelor, which is then purified by recrystallization.

Route 2: Proposed Synthesis via this compound

This proposed route explores the use of this compound as a starting material. This approach is hypothetical and aims to investigate an alternative pathway to the core pyrimidine structure of Ticagrelor. The key steps would involve the introduction of the necessary functional groups onto the pyrimidine ring.

Proposed_Ticagrelor_Synthesis Proposed Synthetic Route to Ticagrelor Intermediate A 4-(Allyloxy)-2-chloro- 6-methylpyrimidine B 4-(Allyloxy)-2-chloro-5-nitro- 6-methylpyrimidine A->B Nitration C 4-Amino-2-chloro-5-nitro- 6-methylpyrimidine derivative B->C Nucleophilic Substitution (Allyloxy displacement) D 4-Amino-2-(propylthio)-5-nitro- 6-methylpyrimidine derivative C->D Nucleophilic Substitution (Chloro displacement) E 4,5-Diamino-2-(propylthio)- 6-methylpyrimidine derivative D->E Reduction of Nitro Group F Triazolo[4,5-d]pyrimidine core E->F Cyclization (Triazole Formation) G Ticagrelor F->G Further Substitutions & Deprotection

Caption: A proposed synthetic pathway for Ticagrelor starting from an allyloxypyrimidine.

Discussion of the Proposed Route

This hypothetical route presents several challenges and considerations:

  • Nitration: The nitration of the pyrimidine ring at the 5-position would be the first key step. The electron-donating nature of the allyloxy group and the methyl group could facilitate this electrophilic substitution.

  • Nucleophilic Substitutions: The subsequent nucleophilic aromatic substitutions to introduce the amino group (displacing the allyloxy group) and the propylthio group (displacing the chloro group) would need to be carefully controlled for regioselectivity. The reactivity of the leaving groups (allyloxy vs. chloro) would be a critical factor.

  • Functional Group Interconversions: The remainder of the synthesis would likely follow a similar pattern to the established route, involving reduction of the nitro group and cyclization to form the triazole ring.

Benchmarking Against the Established Route

FeatureEstablished Route (Route 1)Proposed Route (Route 2)
Starting Material Availability Readily available or synthesized in a few steps.Requires synthesis, potentially adding steps.
Route Efficiency High yielding in key steps.Potentially lower overall yield due to more steps and selectivity issues.
Scalability Proven to be scalable for industrial production.Untested and may present challenges in process control.
Control of Regioselectivity Generally well-controlled.A significant potential challenge in the nucleophilic substitution steps.
Safety Considerations Uses hazardous reagents like POCl₃ and fuming nitric acid.Would also likely require nitrating agents and other hazardous chemicals.

Conclusion

The established synthetic routes to Ticagrelor, primarily starting from 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, are well-optimized and proven for large-scale production. They offer a convergent and efficient pathway to this vital antiplatelet agent. The proposed synthesis from this compound, while theoretically plausible, presents significant challenges in terms of regioselectivity and overall efficiency that would need to be addressed through extensive experimental investigation. For drug development professionals, the established routes provide a reliable and well-documented foundation for the synthesis of Ticagrelor, while the proposed route represents an area for potential academic exploration into novel synthetic methodologies for pyrimidine-based pharmaceuticals. Further research and development would be necessary to ascertain if the proposed route could offer any advantages in terms of cost, safety, or environmental impact over the current industrial standards.

References

Safety Operating Guide

Proper Disposal of 4-(Allyloxy)-2-chloro-6-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Allyloxy)-2-chloro-6-methylpyrimidine, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the hazardous nature of chlorinated pyrimidines, adherence to strict disposal protocols is imperative to ensure personnel safety and environmental protection. All waste containing this compound must be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2] In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]

Summary of Hazard Information

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritationCauses skin irritation.Skin Contact
Eye IrritationCauses serious eye irritation.Eye Contact
Respiratory IrritationMay cause respiratory irritation.Inhalation
Acute Oral ToxicityPotential for harm if swallowed.Ingestion

Note: This data is based on general information for chlorinated pyrimidines. A specific Safety Data Sheet (SDS) for this compound was not found.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations for hazardous waste.[1] Do not dispose of this chemical down the drain.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Waste Segregation:

    • Segregate the waste from other laboratory waste streams to prevent accidental mixing and potential reactions.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department or the licensed contractor with all available information about the waste, including its chemical name and any known hazards.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal. Follow your institution's specific procedures for hazardous waste manifest tracking.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste? collect Collect waste in a designated, labeled, and sealed hazardous waste container. start->collect segregate Segregate from other waste streams. collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. segregate->contact_ehs provide_info Provide waste information to the disposal contractor. contact_ehs->provide_info documentation Complete and file all required hazardous waste documentation. provide_info->documentation end_disposal Waste properly disposed. documentation->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Allyloxy)-2-chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Allyloxy)-2-chloro-6-methylpyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4][5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected before use.[4][5] A disposable or reusable laboratory coat should be worn to protect street clothing.
Respiratory Respirator (if necessary)Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is recommended.[4][6] For significant spills, a chemical cartridge-type respirator may be necessary.[4]
General Emergency Eyewash and ShowerAn emergency eyewash station and safety shower should be readily accessible in the immediate work area.

Operational Plans: Handling and Experimental Protocols

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

  • Review Safety Data Sheets: Before beginning any work, review the SDS for this compound and any other chemicals being used in the procedure.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that all necessary safety equipment, including PPE and spill kits, is readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with the chemical tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[2]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, and pipette tips), in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1]

    • Contaminated clothing should be decontaminated or disposed of as hazardous waste.[2]

Workflow for Safe Handling and Disposal

start Start: Handling Procedure review_sds Review Safety Data Sheet (SDS) start->review_sds prepare_workspace Prepare Workspace & Verify Safety Equipment review_sds->prepare_workspace don_ppe Don Appropriate Personal Protective Equipment (PPE) prepare_workspace->don_ppe handle_chemical Handle Chemical (Weighing, Transferring, Experimenting) don_ppe->handle_chemical decontaminate_dispose Decontaminate Workspace & Segregate Waste handle_chemical->decontaminate_dispose spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure remove_ppe Remove PPE Correctly decontaminate_dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_procedure End of Procedure wash_hands->end_procedure spill_exposure->decontaminate_dispose No emergency_response Initiate Emergency Response (First Aid, Spill Cleanup) spill_exposure->emergency_response Yes emergency_response->decontaminate_dispose Aftermath

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.